molecular formula C10H11BrO3 B161087 Ethyl 2-(3-bromophenoxy)acetate CAS No. 138139-14-7

Ethyl 2-(3-bromophenoxy)acetate

Cat. No.: B161087
CAS No.: 138139-14-7
M. Wt: 259.1 g/mol
InChI Key: SOKSJIDLQWRXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromophenoxy)acetate is a chemical compound with the CAS Registry Number 138139-14-7 . It is characterized by the molecular formula C10H11BrO3 and has a molecular weight of 259.10 g/mol . As a brominated aromatic ester, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a bromophenoxy group, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Researchers utilize this ester in various chemical transformations, such as hydrolysis to acids or nucleophilic substitutions, facilitated by the reactive bromine atom. For handling and storage, it is recommended to keep the material sealed in a dry environment and stored at 2-8°C to ensure long-term stability . This product is intended for research and development purposes only and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-bromophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSJIDLQWRXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409389
Record name Ethyl 2-(3-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138139-14-7
Record name Ethyl 2-(3-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenoxy)acetate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-bromophenoxy)acetate, a valuable intermediate in pharmaceutical and materials science research. The core of this guide focuses on the robust and widely applicable Williamson ether synthesis, offering detailed experimental protocols, characterization data, and a thorough examination of the reaction mechanism.

Introduction

This compound is an important building block in organic synthesis. The presence of the bromo-functionalized aromatic ring and the ester moiety allows for a diverse range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including biologically active compounds and functional materials. The Williamson ether synthesis provides a straightforward and efficient method for the preparation of this class of aryl ethers.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
CAS Number 138139-14-7[1][2]
Appearance Colorless to light yellow liquid
Boiling Point Not explicitly reported
Melting Point Not applicable (liquid at room temperature)
Solubility Insoluble in water, soluble in common organic solvents

Table 2: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18t, J = 2.1 Hz1HAr-H
7.11t, J = 8.1 Hz1HAr-H
7.04ddd, J = 7.8, 1.8, 1.2 Hz1HAr-H
6.82ddd, J = 8.4, 2.4, 0.9 Hz1HAr-H
4.60s2HO-CH₂
4.26q, J = 7.2 Hz2HO-CH₂-CH₃
1.29t, J = 7.2 Hz3HO-CH₂-CH₃

Table 3: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
168.4C=O (ester)
158.2Ar-C-O
130.8Ar-CH
124.0Ar-CH
122.9Ar-C-Br
117.2Ar-CH
112.8Ar-CH
65.4O-CH₂
61.6O-CH₂-CH₃
14.2O-CH₂-CH₃

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for preparing ethers and involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the synthesis of this compound, the phenoxide is generated from 3-bromophenol, which then undergoes a nucleophilic substitution reaction with ethyl bromoacetate.

Reaction Mechanism

The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the weakly acidic 3-bromophenol by a base to form the more nucleophilic 3-bromophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired ether.

Williamson_Ether_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 3-Bromophenol Phenoxide 3-Bromophenoxide R1->Phenoxide Deprotonation R2 Ethyl Bromoacetate Product This compound R2->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack Salt Salt (e.g., KBr) Byproduct Byproduct (e.g., KHCO₃)

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of analogous aryl ethers.

Materials:

  • 3-Bromophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirring solution.

  • Addition of Alkylating Agent: To the resulting suspension, add ethyl bromoacetate (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to afford the pure product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow node_start node_start node_process node_process node_purification node_purification node_analysis node_analysis node_end node_end A Reaction Setup: 3-Bromophenol, K₂CO₃, Acetone B Add Ethyl Bromoacetate A->B C Reflux (12-24h) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Aqueous Work-up: Extraction with Diethyl Ether E->F G Drying and Concentration F->G H Purification: Vacuum Distillation or Column Chromatography G->H I Characterization: NMR, IR, MS H->I J Pure this compound I->J

Caption: Experimental Workflow for Synthesis.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of a variety of compounds with potential applications in drug discovery and materials science. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, expanding the range of accessible derivatives. These derivatives are of interest for the development of new therapeutic agents and functional materials.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. This technical guide offers a detailed experimental protocol, comprehensive characterization data, and a clear overview of the reaction mechanism and workflow. The versatility of the product as a synthetic intermediate underscores its importance for researchers and professionals in the fields of medicinal chemistry and materials science.

References

Spectroscopic and Physicochemical Characterization of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 2-(3-bromophenoxy)acetate, a compound of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁BrO₃, and it has a molecular weight of 259.10 g/mol . The structural and spectral data are summarized in the tables below for easy reference and comparison.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.29t3H-OCH₂CH₃
4.25q2H-OCH₂CH₃
4.63s2H-OCH₂CO-
6.85ddd1HAr-H
7.08t1HAr-H
7.15t1HAr-H
7.22dd1HAr-H
¹³C NMR (Carbon-13 NMR) Data
Chemical Shift (δ) ppmAssignment
14.1-OCH₂C H₃
61.6-OC H₂CH₃
65.4-OC H₂CO-
113.8Ar-C
118.0Ar-C
123.0Ar-C
124.0Ar-C
130.8Ar-C
157.8Ar-C (C-O)
168.4C =O
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2984MediumC-H stretch (aliphatic)
1758StrongC=O stretch (ester)
1588, 1475StrongC=C stretch (aromatic)
1205StrongC-O stretch (ester)
1073StrongC-O stretch (ether)
773StrongC-H bend (aromatic, out-of-plane)
682StrongC-Br stretch
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
258/26035/34[M]⁺ (Molecular ion)
185/187100/98[M - COOC₂H₅]⁺
157/15920/19[BrC₆H₄O]⁺
10715[C₆H₄OH]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl₃). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the neat liquid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over a standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (usually at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Spectroscopic analysis workflow.

Physical and chemical properties of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(3-bromophenoxy)acetate, a valuable intermediate in organic synthesis. The document details its chemical identity, available physical characteristics, a known synthesis protocol, and general safety information. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also discusses the general characteristics of related phenoxyacetic acid derivatives to provide a broader context for its potential applications and biological significance.

Chemical Identity and Physical Properties

This compound is a substituted phenoxyacetate ester. Its core structure consists of a 3-bromophenol moiety linked via an ether bond to an ethyl acetate group.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 138139-14-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.11 g/mol [1]
Canonical SMILES CCOC(=O)COCc1cccc(c1)Br-
InChI Key Not available-

Table 2: Physical Properties

PropertyValueSource
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-
Appearance Colorless liquid[2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been described in patent literature. The synthesis involves the Williamson ether synthesis, a well-established method for forming ethers.

2.1. Synthesis via Williamson Ether Synthesis

This method utilizes the reaction between 3-bromophenol and an ethyl haloacetate, such as ethyl 2-bromoacetate or ethyl 2-chloroacetate, in the presence of a base.

Experimental Protocol:

  • Reactants:

    • 3-Bromophenol (1.00 g, 5.78 mmol)

    • Ethyl 2-bromoacetate (0.77 mL) or Ethyl chloroacetate

    • Potassium carbonate (K₂CO₃) (1.99 g, 14.4 mmol)

    • N,N-dimethyl-formamide (DMF) (5 mL)

    • Ethyl acetate (EA) (60 mL)

    • Brine

  • Procedure:

    • To a dry reaction flask, add 3-bromophenol, DMF, and potassium carbonate.

    • Stir the mixture until uniform.

    • Add ethyl 2-bromoacetate to the reaction mixture.

    • Continue stirring at room temperature for 2 hours.

    • After the reaction is complete, add ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The final product, a colorless liquid, is obtained with a reported yield of 95.5%.[2]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3-Bromophenol 3-Bromophenol Reaction Stir at RT for 2h 3-Bromophenol->Reaction Ethyl 2-bromoacetate Ethyl 2-bromoacetate Ethyl 2-bromoacetate->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Workup Add EA, wash with brine, dry Reaction->Workup This compound This compound Workup->this compound

Figure 1: Synthesis workflow for this compound.

Analytical Methods

Specific analytical protocols for this compound are not detailed in the available literature. However, standard analytical techniques for similar aromatic esters can be employed for its characterization and quality control.

General Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure by identifying the characteristic peaks of the aromatic protons, the methylene group of the acetate moiety, and the ethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the C-O-C ether linkage and the C=O of the ester.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Gas Chromatography (GC): Can be used for purity analysis, often coupled with mass spectrometry (GC-MS).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components: the aromatic ring, the ether linkage, and the ester group.

Reactivity cluster_reactions Potential Reactions This compound This compound Ester Hydrolysis Ester Hydrolysis (Acidic or Basic) This compound->Ester Hydrolysis Ester Group Transesterification Transesterification This compound->Transesterification Ester Group Amidation Amidation This compound->Amidation Ester Group Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Bromine on Aromatic Ring Cross-Coupling Reactions Cross-Coupling Reactions (e.g., Suzuki, Heck) This compound->Cross-Coupling Reactions Bromine on Aromatic Ring

Figure 2: Potential reactivity pathways of this compound.

The bromine atom on the phenyl ring is a key functional handle for further molecular elaboration through various cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules. Phenoxyacetic acid derivatives, in general, are known to exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

Biological Activity of Phenoxyacetic Acid Derivatives

While specific biological data for this compound is not available, the broader class of phenoxyacetic acid derivatives has been extensively studied. These compounds are known to interact with various biological targets. For instance, some derivatives are potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory effects.[6] Others have been investigated as free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes.[5] The biological activity is highly dependent on the nature and position of substituents on the aromatic ring.[4]

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the general properties of related brominated aromatic compounds and esters, it is prudent to handle this chemical with care in a well-ventilated laboratory fume hood.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

References

CAS number and molecular structure of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(3-bromophenoxy)acetate, a key chemical intermediate. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and its potential applications as a versatile building block in organic synthesis, particularly in the context of pharmaceutical research and development.

Compound Identification and Molecular Structure

This compound is an organic compound characterized by a phenoxyacetate core structure with a bromine atom substituted at the meta-position of the phenyl ring. This substitution pattern provides a valuable site for further molecular elaboration through various cross-coupling reactions.

CAS Number: 138139-14-7[1]

Molecular Formula: C₁₀H₁₁BrO₃[1]

Molecular Structure:

Chemical structure of this compound

Image Source: ChemSpider

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in the public literature. The following tables summarize the key identifiers and calculated properties. Researchers should determine experimental values for properties such as melting point, boiling point, and density upon synthesis and purification.

Table 1: Compound Identification and Properties

PropertyValue
CAS Number 138139-14-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.11 g/mol [1]
IUPAC Name This compound
Appearance Expected to be a colorless to light yellow liquid or low-melting solid
Storage Store in a cool, dry place, sealed from moisture and air

Synthesis via Williamson Ether Synthesis

The most direct and common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as ethyl bromoacetate, by the phenoxide generated from 3-bromophenol. The reaction proceeds via an Sₙ2 mechanism.

General Reaction Scheme
Williamson Ether Synthesis Scheme for this compound Caption: Reaction scheme for the synthesis of this compound from 3-bromophenol and ethyl bromoacetate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and ethyl bromoacetate.[2]

Materials:

  • 3-Bromophenol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with a saturated brine solution (1x).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature—an ester that can be hydrolyzed or transesterified and an aryl bromide that can participate in cross-coupling reactions—allows for the construction of more complex molecules.

  • Scaffold for Heterocyclic Synthesis: The phenoxyacetic acid moiety is a core structure in various biologically active compounds.[3] This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form heterocyclic systems of medicinal interest.

  • Intermediate for Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a synthetic handle for introducing molecular diversity. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is a crucial strategy in modern drug discovery for creating libraries of compounds for biological screening.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the potential synthetic utility of the target compound.

G cluster_start Starting Materials cluster_process Process cluster_end Product A 3-Bromophenol P1 Combine & Reflux A->P1 B Ethyl Bromoacetate B->P1 C K2CO3 (Base) C->P1 D Acetone (Solvent) D->P1 P2 Work-up (Filtration) P1->P2 P3 Extraction P2->P3 P4 Purification P3->P4 E This compound P4->E

Caption: Workflow for the Williamson Ether Synthesis of this compound.

G cluster_reactions Potential Synthetic Transformations cluster_products Derivative Scaffolds A This compound B Hydrolysis (e.g., LiOH, H2O) A->B Ester Modification C Suzuki Coupling (e.g., ArB(OH)2, Pd cat.) A->C C-C Bond Formation D Buchwald-Hartwig Amination (e.g., R2NH, Pd cat.) A->D C-N Bond Formation P1 2-(3-bromophenoxy)acetic acid B->P1 P2 Ethyl 2-(3-arylphenoxy)acetate C->P2 P3 Ethyl 2-(3-(dialkylamino)phenoxy)acetate D->P3

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-bromophenoxy)acetate, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. This document details the primary synthetic route, starting materials, and a comprehensive experimental protocol.

Core Synthesis Strategy: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-bromophenol (sodium 3-bromophenoxide) acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the desired ether linkage.

The overall reaction is depicted below:

G cluster_reactants Starting Materials & Reagents cluster_products Products A 3-Bromophenol Intermediate_Phenoxide Intermediate_Phenoxide B Ethyl Bromoacetate D This compound E Salt Byproduct C Base (e.g., NaH, K2CO3) G A Dissolve 3-Bromophenol in Anhydrous Solvent B Add Sodium Hydride at 0°C under N2 A->B Formation of Phenoxide C Stir at Room Temperature for 30 min B->C D Cool to 0°C and Add Ethyl Bromoacetate C->D Alkylation Step E Reflux and Monitor by TLC D->E F Cool and Quench with Water E->F Workup G Solvent Removal F->G H Partition between Water and Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K Purification

References

An In-Depth Technical Guide to the Hydrolysis of Ethyl 2-(3-bromophenoxy)acetate to 2-(3-bromophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethyl 2-(3-bromophenoxy)acetate to its corresponding carboxylic acid, 2-(3-bromophenoxy)acetic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols for both base-catalyzed and acid-catalyzed hydrolysis, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The hydrolysis of esters to carboxylic acids is a fundamental reaction in organic synthesis. In the context of drug development and materials science, the conversion of this compound to 2-(3-bromophenoxy)acetic acid provides a key intermediate. The presence of the bromine atom on the phenoxy group offers a site for further functionalization, making this a versatile building block. This guide explores the two primary methods for this conversion: saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis.

Reaction Overview

The overall chemical transformation involves the cleavage of the ester bond in this compound by the action of water, facilitated by either a basic or acidic catalyst, to yield 2-(3-bromophenoxy)acetic acid and ethanol.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical quantitative data for the hydrolysis of this compound under both basic and acidic conditions. These values are representative and may vary depending on the specific reaction scale and conditions.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst/Reagent Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Methanol/Water or Ethanol/Water mixtureWater or Dioxane/Water mixture
Reactant Ratio 1 : 1.5 to 1 : 3 (Ester : Base)Catalytic amount of acid
Temperature Room Temperature to Reflux (approx. 80°C)Reflux (approx. 100°C)
Reaction Time 2 - 12 hours4 - 18 hours
Typical Yield > 90%70 - 85%
Work-up Acidification (e.g., with HCl), ExtractionNeutralization (e.g., with NaHCO₃), Extraction

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its higher yield and irreversible nature.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (typically a 3:1 to 4:1 ratio).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (approximately 80°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

  • Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M HCl. A white precipitate of 2-(3-bromophenoxy)acetic acid should form.

  • Extract the product from the acidic aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-bromophenoxy)acetic acid.

  • The crude product can be further purified by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative to saponification, though it is a reversible reaction and may result in lower yields.

Materials:

  • This compound

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Dioxane (optional)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) with an excess of water. A co-solvent such as dioxane may be used to improve solubility.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (typically 10-20 mol%).

  • Heat the mixture to reflux (approximately 100°C) and stir vigorously. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-18 hours), cool the mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product from the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-bromophenoxy)acetic acid.

  • Further purification can be achieved by recrystallization.

Purification

The primary method for purifying the crude 2-(3-bromophenoxy)acetic acid is recrystallization.

Recommended Solvents for Recrystallization:

  • A mixture of ethanol and water.

  • A mixture of ethyl acetate and hexane.

  • Toluene.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Signaling Pathway: Base-Catalyzed Hydrolysis (Saponification)

Saponification_Pathway Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Carboxylate 2-(3-bromophenoxy)acetate Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Acid 2-(3-bromophenoxy)acetic acid Carboxylate->Acid Protonation H3O Hydronium Ion (H₃O⁺) (from acid workup) H3O->Acid

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Workflow: General Hydrolysis and Work-up

Hydrolysis_Workflow Start Start: this compound Reaction Hydrolysis Reaction (Base or Acid Catalyzed) Start->Reaction Workup Aqueous Work-up (Acidification/Neutralization) Reaction->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Recrystallization) Drying->Purification Product Final Product: 2-(3-bromophenoxy)acetic acid Purification->Product

Caption: General experimental workflow for the hydrolysis and purification process.

A Technical Guide to the Reactivity of the Bromophenoxy Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The bromophenoxy moiety is a pivotal structural unit in organic synthesis, serving as a versatile precursor for the construction of complex molecular architectures. Its prevalence in pharmaceuticals, agrochemicals, and materials science stems from the predictable and robust reactivity of the carbon-bromine (C-Br) bond. This guide provides an in-depth analysis of the primary transformations involving the bromophenoxy group, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond of the bromophenoxy group is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures by coupling an organoboron species (boronic acid or ester) with an aryl halide. For bromophenoxy substrates, this reaction provides a reliable route to elaborate the molecular scaffold. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]

Ar-O-(p-C₆H₄)-Br + R-B(OH)₂ → Ar-O-(p-C₆H₄)-R

EntryAryl Bromide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8060[3]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8085[3]
34-Bromophenoxyaniline2-Formylphenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄·H₂OToluene10096[4]
41-Bromo-4-phenoxybenzenePhenylboronic acidPd(OAc)₂ (0.05)K₂CO₃H₂O100>95[5]

A resealable Schlenk tube is charged with the bromophenoxy substrate (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The tube is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-Dioxane, 5 mL) and water (1 mL) are added via syringe. The vessel is sealed and the reaction mixture is stirred vigorously and heated to the specified temperature (e.g., 80-100 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂(R)) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product center input1 Ar-Br input1->oa_complex input2 R-B(OH)₂ input2->trans_complex base Base base->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast range of primary or secondary amines.[6] This reaction has supplanted harsher classical methods and is instrumental in the synthesis of pharmaceuticals, many of which are aryl amines. The choice of phosphine ligand is critical to the success and scope of the reaction.[7][8]

Ar-O-(p-C₆H₄)-Br + R¹R²NH → Ar-O-(p-C₆H₄)-NR¹R²

EntryAryl Bromide SubstrateAmineCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1) / XPhos (4)t-BuONaToluene10095[7]
2BromobenzenePhenoxazine[Pd(allyl)Cl]₂ (1) / XPhos (4)t-BuONaToluene10098[7]
34-Bromo-tert-butylbenzeneAnilinePd(OAc)₂ (1) / P(t-Bu)₃ (1.5)NaO-t-BuToluene8099[8]
44-BromotoluenePyrrolidinePd₂(dba)₃ (1) / BINAP (1.5)NaO-t-BuToluene10098[6]

In an oven-dried glovebox, a vial is charged with the bromophenoxy substrate (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaO-t-Bu, 1.4 mmol). The vial is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous, degassed toluene (3 mL) are added via syringe. The reaction mixture is then heated in an oil bath at the specified temperature (e.g., 100 °C) with stirring for 16-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the desired aryl amine.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)L(Br)) pd0->oa amine_coord Amine Coordination oa->amine_coord deprotonation Deprotonation (Ar-Pd(II)L(NR¹R²)) amine_coord->deprotonation deprotonation->pd0 Reductive Elimination product Ar-NR¹R² deprotonation->product arbr Ar-Br arbr->oa amine R¹R²NH amine->amine_coord base Base base->deprotonation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)L₂(Br) pd0->oa Oxidative Addition re Ar-Pd(II)L₂(C≡CR) oa->re Transmetalation re->pd0 Reductive Elimination product Ar-C≡CR re->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, R-C≡CH cu_acetylide->oa cu_acetylide->cu_halide arbr Ar-Br arbr->oa alkyne R-C≡CH SNAr_Mechanism reactants Activated Aryl Bromide + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition (Rate-determining step) products Substituted Product + Br⁻ meisenheimer->products Elimination

References

Potential Research Areas for Novel Phenoxyacetate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetate scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. This technical guide explores promising research avenues for novel phenoxyacetate and phenoxyacetamide derivatives, focusing on their therapeutic potential in oncology, inflammation, and metabolic disorders. This document provides a comprehensive overview of current research, detailed experimental protocols, and quantitative biological data to facilitate further investigation and development in this exciting field.

Anti-Inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Phenoxyacetic acid derivatives have emerged as a promising class of selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile. The selective inhibition of COX-2, an enzyme upregulated during inflammation, over the constitutively expressed COX-1 is a key strategy in modern anti-inflammatory drug design.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of these derivatives are primarily achieved by blocking the cyclooxygenase pathway. Specifically, they inhibit COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. The signaling cascade is depicted below.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Phenoxyacetates Phenoxyacetate Derivatives Phenoxyacetates->COX2 Inhibition

COX-2 signaling pathway and inhibition.
Quantitative Data: In Vitro COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected novel phenoxyacetic acid derivatives. The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Compound 5f>100.06>166.7[1][2]
Compound 7b>100.08>125[1][2]
Pyrazoline-phenoxyacetic acid derivative 6a>100.03>333.3[3][4]
Pyrazoline-phenoxyacetic acid derivative 6c>100.03>333.3[3][4]
Celecoxib (Reference)4.50.0590[1][2]
Mefenamic Acid (Reference)0.250.520.48[1][2]
Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds using a colorimetric assay.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compounds or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Agents: Targeting PARP-1 and Inducing Apoptosis

Novel phenoxyacetamide derivatives have demonstrated significant potential as anticancer agents, particularly in the context of hepatocellular carcinoma and breast cancer.[5] One of the key mechanisms identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.

Signaling Pathway of PARP-1 Inhibition and Apoptosis Induction

Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to an accumulation of DNA damage, ultimately triggering apoptosis (programmed cell death). The signaling cascade is illustrated below.

PARP1_Apoptosis_Pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Cascade DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 DNA_Damage->PARP1 Activation DNA_Repair DNA Repair PARP1->DNA_Repair Accumulated_Damage Accumulated DNA Damage PARP1->Accumulated_Damage Inhibition leads to Phenoxyacetamides Phenoxyacetamide Derivatives Phenoxyacetamides->PARP1 Inhibition Caspase_Activation Caspase Activation (Caspase-3, etc.) Accumulated_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

PARP-1 inhibition and apoptosis induction.
Quantitative Data: In Vitro Cytotoxicity and PARP-1 Inhibition

The following table summarizes the in vitro cytotoxic activity (IC50) and PARP-1 inhibitory potential of novel phenoxyacetamide derivatives.

CompoundCell LineIC50 (µM)PARP-1 Inhibition (%)Reference
Compound IHepG21.4392.1[5]
Compound IIHepG26.52Not reported[5]
5-Fluorouracil (Reference)HepG25.32Not applicable[5]
Olaparib (Reference)-Not applicablePotent inhibitor[5]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to quantify the in vitro activity of PARP-1 inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • Test compounds and a known PARP-1 inhibitor (e.g., Olaparib)

  • Luminometer

Procedure:

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Inhibitor Addition: Add serial dilutions of the test compounds or a reference inhibitor to the wells.

  • Enzyme and Substrate Addition: Add PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature to allow for the PARP-ylation of histones.

  • Detection: Wash the plate and add streptavidin-HRP conjugate, which binds to the biotinylated NAD+ incorporated onto the histones.

  • Signal Generation: After another wash step, add the chemiluminescent substrate.

  • Measurement: Measure the luminescence using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antidiabetic Agents: Targeting Free Fatty Acid Receptor 1 (FFA1)

Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[6][7] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.

Signaling Pathway of FFA1 Agonism and Insulin Secretion

FFA1 agonists enhance insulin secretion in a glucose-dependent manner, which reduces the risk of hypoglycemia. The signaling pathway involves the activation of Gq/11, leading to an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis.

FFA1_Pathway Phenoxyacetates Phenoxyacetate Derivatives FFA1 FFA1 (GPR40) Receptor Phenoxyacetates->FFA1 Agonism Gq_11 Gq/11 FFA1->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion

FFA1 signaling pathway for insulin secretion.
Quantitative Data: In Vitro FFA1 Agonist Activity

The following table presents the in vitro agonist activity (EC50) of selected phenoxyacetic acid derivatives at the FFA1 receptor.

CompoundFFA1 EC50 (nM)Reference
Compound 1643.6[6]
Compound 18b62.3[7]
Experimental Protocol: In Vitro FFA1 Functional Assay (Calcium Mobilization)

This protocol outlines a common method to assess the agonist activity of compounds at the FFA1 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human FFA1 receptor (e.g., CHO-K1 or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and a known FFA1 agonist

  • 96- or 384-well black, clear-bottom microplate

  • Fluorescence microplate reader with an integrated fluid dispenser

Procedure:

  • Cell Plating: Seed the FFA1-expressing cells into the microplate and culture overnight to allow for cell attachment.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.

  • Compound Addition: Place the plate in the fluorescence microplate reader. Add serial dilutions of the test compounds or a reference agonist to the wells using the integrated fluid dispenser.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Synthesis Workflows

The synthesis of novel phenoxyacetate and phenoxyacetamide derivatives often follows modular and adaptable synthetic routes. Below are generalized workflows for the preparation of these compounds.

General Synthesis of Phenoxyacetic Acid Derivatives

This workflow illustrates a common synthetic route to access various substituted phenoxyacetic acid derivatives.

Synthesis_Phenoxyacetic_Acid Phenol Substituted Phenol Ester Phenoxyacetate Ester Phenol->Ester K₂CO₃, DMF Bromoacetate Ethyl Bromoacetate Bromoacetate->Ester Acid Phenoxyacetic Acid Ester->Acid LiOH or NaOH (Hydrolysis) Synthesis_Phenoxyacetamide Acid Phenoxyacetic Acid Amide Phenoxyacetamide Acid->Amide 1. Activation 2. Amine Addition Amine Substituted Amine Amine->Amide Activating_Agent Activating Agent (e.g., SOCl₂, EDC/HOBt) Activating_Agent->Acid

References

Ethyl 2-(3-bromophenoxy)acetate: A Guide to Commercial Availability and Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and known technical information for Ethyl 2-(3-bromophenoxy)acetate (CAS Number: 138139-14-7). This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development who are interested in sourcing and utilizing this chemical compound.

Introduction

This compound is a substituted phenoxyacetate derivative. Compounds within this class have been investigated for a variety of biological activities, although specific data for this particular isomer is not widely published. Its chemical structure, featuring a bromine atom on the phenyl ring and an ethyl acetate group, suggests potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules.

Commercial Availability

This compound is available from a number of commercial suppliers, indicating its accessibility for research and development purposes. The following table summarizes key suppliers offering this compound. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information and to obtain a certificate of analysis.

SupplierWebsiteNotes
Oakwood Chemical--INVALID-LINK--Listed as this compound.[1]
Biosynth--INVALID-LINK--Available as a research chemical.[2][3]
AccelaChem--INVALID-LINK--Lists this compound.
BLD Pharm--INVALID-LINK--Lists this compound.
abcr Gute Chemie--INVALID-LINK--Lists this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 138139-14-7Oakwood Chemical[1]
Molecular Formula C₁₀H₁₁BrO₃Oakwood Chemical[1]
Molecular Weight 259.11 g/mol Oakwood Chemical[1]
Appearance Not specified (Likely a liquid or low-melting solid)General observation for similar compounds

Synthesis and Spectroscopic Data

A detailed, publicly available, peer-reviewed synthesis protocol specifically for this compound has not been identified. Similarly, comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this specific isomer is not available in the public domain. Researchers acquiring this compound should perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Experimental Protocols

A critical review of scientific literature and patent databases did not yield any specific information regarding the biological activity, experimental uses, or involvement in signaling pathways for this compound. While the broader class of phenoxyacetic acids has been studied for herbicidal and other biological activities, no such data has been published for this particular bromo-substituted isomer.

Due to the lack of available information on experimental protocols or biological pathways, the generation of detailed methodologies and visual diagrams as requested is not possible at this time.

Safety Information

Specific safety data sheets (SDS) for this compound were not found. However, based on the safety information for related bromo- and acetate-containing organic compounds, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed and specific safety handling procedures, it is imperative to obtain the Safety Data Sheet directly from the supplier.

Conclusion

This compound is a commercially available chemical with potential applications in synthetic and medicinal chemistry. However, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, synthesis, biological activity, and experimental applications. Researchers interested in this compound will need to conduct their own comprehensive analysis to determine its properties and potential uses. This guide serves as a starting point by confirming its availability and providing foundational information.

References

Phenoxyacetic Acid Derivatives: A Comprehensive Technical Review of Their Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid (POA), an O-phenyl derivative of glycolic acid, serves as a foundational scaffold for a vast array of synthetic compounds with significant applications in medicine and agriculture.[1][2] Its simple and versatile structure has been a cornerstone in the development of pharmaceuticals, pesticides, fungicides, and dyes.[1][3] While POA itself is not notably active as an herbicide, its derivatives, such as the well-known MCPA and 2,4-D, are staples in weed management.[2][4] In the realm of medicine, the phenoxyacetic acid moiety is a key structural feature in numerous drug classes, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][3][5]

This technical guide provides a comprehensive literature review of phenoxyacetic acid derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships. It summarizes quantitative data into structured tables for comparative analysis, details key experimental protocols, and visualizes complex pathways and workflows to offer a thorough resource for professionals in drug discovery and development.

I. Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives is generally straightforward, contributing to their widespread investigation.[1] The most common and historically significant method, first reported in 1880, involves the Williamson ether synthesis.[2] This reaction proceeds via a nucleophilic attack of a sodium phenolate on the methylene carbon of sodium chloroacetate in an aqueous solution.[2]

A generalized synthetic scheme involves the reaction of a substituted phenol with an α-haloacetic acid ester (like ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF). The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final phenoxyacetic acid derivative.[6] Further modifications can be made to the carboxylic acid group to produce amides, hydrazides, and other derivatives.[7][8]

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis cluster_2 Optional Step 3: Derivatization A Substituted Phenol D Ethyl Phenoxyacetate Derivative A->D B Ethyl Bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D G Final Phenoxyacetic Acid Derivative D->G Hydrolysis E Base (e.g., NaOH) E->G F Acid (e.g., HCl) F->G I Amide / Hydrazide Derivative G->I Coupling Reaction H Amine / Hydrazine H->I

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

II. Biological and Pharmacological Activities

Phenoxyacetic acid derivatives exhibit a remarkable range of biological activities, which are summarized below.

Anti-inflammatory Activity

A significant area of research has focused on phenoxyacetic acid derivatives as potent anti-inflammatory agents, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is a key target for anti-inflammatory drugs because it is responsible for producing prostaglandins that mediate inflammation and pain.[6][9] Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, and its selective inhibition can reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][10]

Several studies have synthesized novel derivatives with high potency and selectivity for COX-2. For instance, pyrazoline-phenoxyacetic acid derivatives have shown IC₅₀ values as low as 0.03 µM for COX-2 inhibition.[10] Other series have demonstrated significant COX-2 inhibition with IC₅₀ values in the range of 0.06–0.09 μM.[9] These compounds have proven effective in in vivo models, such as reducing formalin-induced edema and carrageenan-induced paw thickness, without causing gastric ulcers.[9][10]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation PAA Phenoxyacetic Acid Derivative PAA->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound/Derivative Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) In Vivo Model Reference
Pyrazoline Derivative 6a COX-2 0.03 365.4 Formalin-induced edema [10]
Pyrazoline Derivative 6c COX-2 0.03 196.9 Formalin-induced edema [10]
Hydrazone Derivative 5d-f COX-2 0.06 - 0.09 Not Reported Carrageenan paw edema [9]
Hydrazone Derivative 7b COX-2 0.06 - 0.09 Not Reported Carrageenan paw edema [9]
Hydrazone Derivative 10c-f COX-2 0.06 - 0.09 Not Reported Carrageenan paw edema [9]

| Phenoxyacetic acid (XIV) | COX-2 | 0.06 | Not Reported | Not Reported |[6][9] |

Anticancer Activity

The phenoxyacetic acid scaffold is also prevalent in compounds designed as potential anticancer agents.[11] These derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), neuroblastoma (SK-N-SH), and colon (HCT-116) cancers.[11][12][13]

The mechanisms of action are diverse. Some derivatives induce apoptosis (programmed cell death) and cell cycle arrest.[14] For example, novel phenoxyacetamide derivatives have been shown to be potent apoptotic inducers against HepG2 cells, with one compound exhibiting an IC₅₀ of 1.43 µM, which is more potent than the standard drug 5-Fluorouracil (IC₅₀ of 5.32 µM).[12] This activity was linked to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[12] Other reported mechanisms include the inhibition of topoisomerase enzymes and matrix metalloproteinases.[12][13] Structure-activity relationship studies indicate that the presence of halogen or nitro groups on the aromatic ring can enhance anticancer activity.[11]

G cluster_cell Cancer Cell PARP1 PARP-1 (DNA Repair) DNA_Damage DNA Damage PARP1->DNA_Damage Inhibits Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers PAA Phenoxyacetic Acid Derivative PAA->PARP1 Inhibition

Caption: Proposed anticancer mechanism via PARP-1 inhibition.

Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Reference
Phenoxyacetamide (Compound I) HepG2 (Liver) 1.43 5-Fluorouracil 5.32 [12]
Pyridazine hydrazide appended PAA HepG2 (Liver) 6.9 5-Fluorouracil 8.3 [12]
4-Cl-phenoxyacetic acid Breast Cancer Cells 0.194 (µg/ml) Cisplatin 0.236 (µg/ml) [1]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid Proliferative Cells 4.8 RGZ 9.8 [1]
2-Arylbenzoxazole-5-acetic acid (Cmpd 5) MCF-7 (Breast) Promising Doxorubicin Not specified [13]
2-Arylbenzoxazole-5-acetic acid (Cmpd 10) MCF-7 (Breast) Promising Doxorubicin Not specified [13]

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7, SK-N-SH | Active | Not specified | Not specified |[11] |

Antimicrobial Activity

Derivatives of phenoxyacetic acid have been extensively evaluated for their antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][15] Specific examples include activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Candida albicans.[1][15]

Furthermore, significant research has been directed towards developing these compounds as anti-mycobacterial agents to combat Mycobacterium tuberculosis (Mtb).[7][8][16] Chalcone-based phenoxyacetic acid derivatives and pyrazole-containing analogues have shown promising activity against both drug-sensitive (H37Rv) and isoniazid-resistant strains of Mtb.[8][16] One derivative, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, was found to be particularly potent, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[16]

Table 3: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

Compound/Derivative Target Organism Activity (MIC) Method Reference
2{-[4-(1-carbamoyl-5-(chlorophenyl)...]-2-methoxyphenoxy}acetic acid (3f) M. tuberculosis H37Rv 0.06 µg/ml Not specified [16]
2{-[4-(1-carbamoyl-5-(chlorophenyl)...]-2-methoxyphenoxy}acetic acid (3f) INH-resistant M. tuberculosis 0.06 µg/ml Not specified [16]
Methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonate M. tuberculosis H37Rv Promising MABA [1]
N-(2-(4-chlorophenoxy) acetyl)-2,3,4,5-tetrafluorobenzohydrazide (Cmpd 6) Pathogenic microbes Effective Not specified [1]
4-(2-methyl-phenylazo)-phenoxyacetic acid S. pyogenes Active (20mm inhibition) Disc diffusion [1]

| Various 4-phenylazo-phenoxyacetic acids | S. aureus, S. pyogenes, E. coli, P. aeruginosa, P. vulgaris, C. albicans | Significant activity | Disc diffusion |[15] |

Herbicidal Activity

The first and most widespread application of phenoxyacetic acid derivatives is in agriculture as selective herbicides for controlling broadleaf weeds.[4][17] Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) function as synthetic auxins.[4] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to rapid, uncontrolled growth and ultimately the death of susceptible plants.[4] Their selectivity allows them to be used on monocot crops like wheat and corn to eliminate competing dicot weeds.[4] The biological activity is highly dependent on the number and position of chlorine or methyl group substituents on the aromatic ring.[18]

Table 4: Herbicidal Activity of Phenoxyacetic Acid Derivatives

Compound/Derivative Target Weed Activity (IC₅₀) Reference
Longifolene-derived phenoxyacetate (6c) Rice (root growth) 0.000085 mmol L⁻¹ [19]
Longifolene-derived phenoxyacetate (most active) Lolium multiflorum (root growth) ~0.010 mmol L⁻¹ [19]

| Longifolene-derived phenoxyacetate (most active) | Brassica campestris (shoot growth) | ~0.023 mmol L⁻¹ |[19] |

Other Therapeutic Activities

The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas:

  • Anticonvulsant Agents: Certain derivatives previously identified for their anti-inflammatory effects have been screened for anticonvulsant properties. In a pentylenetetrazol (PTZ)-induced seizure model, compound 7b provided 100% seizure protection and zero mortality, outperforming the reference drug valproic acid.[20][21] This dual anti-inflammatory and antiepileptic profile suggests a promising therapeutic strategy.[20]

  • Antidiabetic Agents: Phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[22][23] Agonist 18b showed an EC₅₀ of 62.3 nM and significantly improved oral glucose tolerance in mice without causing hypoglycemia.[22]

  • Endothelin Receptor Antagonists: Optimization of phenoxyphenylacetic acid derivatives led to the discovery of potent and selective ET(A) receptor antagonists.[24] Compound 27b exhibited an IC₅₀ of 4 nM, highlighting its potential for treating diseases mediated by endothelin-1.[24]

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of phenoxyacetic acid derivatives.

Protocol 1: General Synthesis of Phenoxyacetic Acid Hydrazone Derivatives (e.g., 5a-f)

This protocol is adapted from the synthesis of hydrazone derivatives with anti-inflammatory properties.[6]

  • Step A: Synthesis of Ethyl Phenoxyacetate (2a-b): A mixture of the starting aldehyde (e.g., 4-hydroxybenzaldehyde, 1a) (10 mmol), ethyl bromoacetate (11 mmol), and anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) is refluxed for 8-10 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which is purified by column chromatography.

  • Step B: Synthesis of Phenoxyacetic Acid (3a-b): The ester from Step A (10 mmol) is dissolved in a mixture of ethanol (20 mL) and 10% aqueous NaOH (20 mL). The mixture is stirred at room temperature for 4-6 hours. The ethanol is then evaporated under reduced pressure. The remaining aqueous solution is washed with diethyl ether, and the aqueous layer is acidified to pH 2-3 with 2N HCl. The precipitated solid is filtered, washed with water, and dried to obtain the corresponding acid.

  • Step C: Synthesis of Hydrazones (5a-f): A solution of the phenoxyacetic acid aldehyde from Step B (1 mmol) and the appropriate benzohydrazide derivative (1 mmol) in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 6-8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final hydrazone product.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the IC₅₀ values of compounds against COX enzymes.[6][9]

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure: The assay measures the initial rate of O₂ uptake using a polarographic oxygen sensor. The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, phenol, and hematin.

  • Incubation: The enzyme is pre-incubated with the test compound (dissolved in DMSO) for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Data Analysis: The enzyme activity is measured as the rate of oxygen consumption. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the rate of a control (with DMSO only). IC₅₀ values are determined by plotting the percentage of inhibition against different compound concentrations.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[9]

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

  • Grouping: Animals are divided into groups: a control group, a standard drug group (e.g., celecoxib or indomethacin), and test groups receiving different doses of the synthesized compounds.

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement: The paw volume is measured using a plethysmometer at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and determine the IC₅₀ of a compound.[12][14]

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and incubated for a further 24-72 hours. A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

References

Methodological & Application

Use of Ethyl 2-(3-bromophenoxy)acetate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromophenoxy)acetate is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates a versatile aryl bromide moiety, amenable to a variety of cross-coupling reactions, and an ester functional group that can be readily modified. This combination allows for the strategic introduction of diverse functionalities, making it a key building block in the synthesis of complex molecules and libraries of compounds for screening in drug development programs. These notes provide an overview of its synthesis and potential applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for its proper handling, storage, and use in experimental design.

PropertyValueReference
CAS Number 138139-14-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.11 g/mol [1]
MDL Number MFCD03945182[1]
Appearance Not specified; likely a liquid or low-melting solid
Storage Store in a cool, dry place away from incompatible materials.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Williamson ether synthesis, involving the alkylation of 3-bromophenol with ethyl bromoacetate. This method is analogous to the synthesis of similar phenoxyacetates.[2]

Proposed Synthetic Pathway

G 3-Bromophenol 3-Bromophenol Reaction Williamson Ether Synthesis 3-Bromophenol->Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for similar Williamson ether syntheses.[2]

Materials:

  • 3-Bromophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (dry)

  • Potassium iodide (KI, catalytic amount)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of 3-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • The mixture is stirred at room temperature for 20 minutes.

  • Ethyl bromoacetate (1.0 eq) is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filter cake is washed with acetone.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Representative Quantitative Data

The following data are representative and may vary based on experimental conditions.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (g) for 10 mmol scale
3-Bromophenol1.0173.011.73
Ethyl bromoacetate1.0167.001.67
Potassium Carbonate2.0138.212.76
Product 259.11 Representative Yield: 85-95%

Applications in Synthetic Chemistry

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the aryl bromide and the ester functionalities.

Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

G Intermediate This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Intermediate->Suzuki Heck Heck Coupling (Alkene) Intermediate->Heck Buchwald Buchwald-Hartwig Amination (R₂NH) Intermediate->Buchwald Sonogashira Sonogashira Coupling (Alkyne) Intermediate->Sonogashira Product_Suzuki Biaryl Product Suzuki->Product_Suzuki Product_Heck Stilbene Derivative Heck->Product_Heck Product_Buchwald Aniline Derivative Buchwald->Product_Buchwald Product_Sonogashira Aryl-Alkyne Product Sonogashira->Product_Sonogashira

Caption: Potential cross-coupling reactions of the intermediate.

Ester Group Modifications

The ethyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amide derivatives.

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard inert atmosphere glassware and workup/purification supplies

Procedure:

  • In a flask purged with an inert gas (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its dual reactivity allows for the sequential or convergent synthesis of complex molecular architectures, making it a valuable tool for medicinal chemists and researchers in drug development. The protocols and data provided herein serve as a guide for the effective utilization of this versatile building block in organic synthesis.

References

Application of Ethyl 2-(3-bromophenoxy)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenoxy)acetate is a versatile chemical intermediate with significant potential in medicinal chemistry. Its structure, featuring a phenoxyacetic acid moiety, is a common scaffold in a variety of biologically active compounds. The presence of a bromine atom on the phenyl ring at the meta-position provides a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This document outlines the application of this compound as a key building block in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Detailed experimental protocols and data for representative derivatives are provided to guide researchers in their drug discovery efforts.

Application 1: Synthesis of Novel Anticancer Agents

The phenoxyacetic acid scaffold has been extensively explored for the development of new anticancer agents. Derivatives have shown promising activity against various cancer cell lines. The synthetic versatility of this compound allows for the introduction of various pharmacophores to modulate the anticancer potency and selectivity of the resulting molecules. One common strategy involves the conversion of the ester to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazone derivatives, a class of compounds known for their diverse biological activities, including anticancer effects.

Quantitative Data of Representative Phenoxyacetic Acid Hydrazone Derivatives

The following table summarizes the in vitro anticancer activity of several phenoxyacetic acid hydrazone derivatives against various cancer cell lines. While these compounds are not direct derivatives of this compound, they represent the potential of this chemical class.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Hydrazone 1 2-(4-chlorophenoxy)-N'-(phenyl)acetohydrazideA549 (Lung)15.2[1]
Hydrazone 2 2-(4-chlorophenoxy)-N'-(4-chlorophenyl)acetohydrazideA549 (Lung)8.5[1]
Hydrazone 3 N'-(4-hydroxybenzylidene)-2-phenoxyacetohydrazideMCF-7 (Breast)5.2[2]
Hydrazone 4 N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazideMCF-7 (Breast)7.8[2]
Hydrazone 5 N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazidePC-3 (Prostate)10.19 ± 0.52[2]
Hydrazone 6 N'-(2-hydroxybenzylidene)-2-phenoxyacetohydrazideHT-29 (Colon)1.71[3]
Experimental Protocols

Protocol 1: Synthesis of 2-(3-bromophenoxy)acetohydrazide

This protocol describes the synthesis of the key hydrazide intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 2-(3-bromophenoxy)acetohydrazide.

Protocol 2: Synthesis of 2-(3-bromophenoxy)-N'-(arylmethylene)acetohydrazide (Hydrazone Derivatives)

This protocol outlines the general procedure for the synthesis of hydrazone derivatives from the corresponding hydrazide.

Materials:

  • 2-(3-bromophenoxy)acetohydrazide

  • Substituted aromatic aldehyde (1 equivalent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve 2-(3-bromophenoxy)acetohydrazide (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired hydrazone derivative.

Diagrams

Synthesis_Workflow_Anticancer start This compound intermediate 2-(3-bromophenoxy)acetohydrazide start->intermediate Hydrazine Hydrate, EtOH, Reflux product Anticancer Hydrazone Derivative intermediate->product Glacial Acetic Acid (cat.), EtOH, Reflux aldehyde Aromatic Aldehyde aldehyde->product

Synthesis of Anticancer Hydrazone Derivatives

Application 2: Development of Anti-inflammatory Agents (COX-2 Inhibitors)

Phenoxyacetic acid derivatives have been identified as promising scaffolds for the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer a better safety profile compared to non-selective NSAIDs by selectively inhibiting the COX-2 enzyme, which is upregulated during inflammation, while sparing the COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining. The 3-bromo substituent on the phenoxy ring of this compound can be exploited to enhance the selectivity and potency of the resulting COX-2 inhibitors.

Quantitative Data of Representative Phenoxyacetic Acid-Based COX-2 Inhibitors

The following table presents the COX-1 and COX-2 inhibitory activities of some phenoxyacetic acid derivatives.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference Drug)150.05300[3]
Derivative A 2-(4-((5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl)methyl)phenoxy)acetic acid10.20.08127.5[3]
Derivative B 2-(4-((3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)methyl)phenoxy)acetic acid12.50.12104.2[3]
Experimental Protocol

Protocol 3: Synthesis of 2-(3-bromophenoxy)acetic acid

The first step in synthesizing many phenoxyacetic acid-based anti-inflammatory agents is the hydrolysis of the ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF (or methanol) and water.

  • Add a solution of NaOH or LiOH (1.5 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • The product will precipitate out. Collect the solid by filtration, wash with water, and dry to obtain 2-(3-bromophenoxy)acetic acid.

Further modifications can be made to the carboxylic acid to synthesize various anti-inflammatory derivatives.

Diagrams

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Stomach lining, Platelet function) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2_Inhibitor Selective COX-2 Inhibitor (Derived from this compound) COX2_Inhibitor->COX2 Selectively Inhibits

Mechanism of Selective COX-2 Inhibition

Application 3: Potential as Antimicrobial Agents

Phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties.[4] The incorporation of the 3-bromophenoxyacetate moiety into various heterocyclic systems or as amide derivatives can lead to compounds with significant antibacterial and antifungal activity.

Quantitative Data of a Representative Phenoxyacetic Acid Derivative
CompoundTarget OrganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66[4]
Experimental Protocol

Protocol 4: Synthesis of N-substituted-2-(3-bromophenoxy)acetamides

This protocol describes the synthesis of amide derivatives from 2-(3-bromophenoxy)acetic acid.

Materials:

  • 2-(3-bromophenoxy)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Substituted amine

  • Triethylamine (Et₃N) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 2-(3-bromophenoxy)acetic acid (1 equivalent) in dry DCM, add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in dry DCM and cool to 0 °C.

  • Add a solution of the desired substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in DCM dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-(3-bromophenoxy)acetamide.

Diagrams

Synthesis_Workflow_Antimicrobial start This compound acid 2-(3-bromophenoxy)acetic acid start->acid Hydrolysis (NaOH/LiOH) acid_chloride 2-(3-bromophenoxy)acetyl chloride acid->acid_chloride SOCl₂ or (COCl)₂ product Antimicrobial Amide Derivative acid_chloride->product Et₃N or Pyridine amine Substituted Amine amine->product

Synthesis of Antimicrobial Amide Derivatives

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its utility in generating libraries of compounds for screening as anticancer, anti-inflammatory, and antimicrobial agents makes it a significant tool for drug discovery and development professionals. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this promising chemical scaffold. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Application Notes and Protocols for Cross-Coupling Reactions with Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing Ethyl 2-(3-bromophenoxy)acetate as a key building block. The bromo-substituent on the phenoxy ring offers a versatile handle for the introduction of diverse functionalities, making this compound a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science research.

Overview of Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the acetate group can influence the reactivity of the aryl bromide, and the ether linkage is generally stable under typical cross-coupling conditions. This section details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions.

A general workflow for these transformations is depicted below. The core of each process is the catalytic cycle involving a palladium catalyst, which facilitates the coupling of the aryl bromide with a suitable partner.

G cluster_0 General Cross-Coupling Workflow start Start with This compound reactants Add Coupling Partner, Catalyst, Ligand, Base start->reactants reaction Reaction under Inert Atmosphere (Heat as required) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterized Final Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically involving the reaction of an aryl halide with an organoboron compound.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME901878
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[1][2]

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100895
2PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101288
3AnilinePd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃Toluene1001875
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Seal the flask, evacuate, and backfill with argon.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.[3]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[4][5]

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001682
2Ethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802475
31-OctenePd(OAc)₂ (2)Herrmann's Catalyst (4)NaOAcNMP1201868
Experimental Protocol: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. A domino Sonogashira coupling followed by intramolecular cyclization has been reported for the synthesis of 2,3-disubstituted benzo[b]furans from related 2-bromophenoxyacetate derivatives.[6]

G cluster_1 Domino Sonogashira/Cyclization start This compound + Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira intermediate Alkynyl Intermediate sonogashira->intermediate cyclization Intramolecular 5-exo-dig Cyclization intermediate->cyclization product 2,3-Disubstituted Benzofuran Derivative cyclization->product

References

Application Notes and Protocols for the Derivatization of Ethyl 2-(3-bromophenoxy)acetate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the derivatization of Ethyl 2-(3-bromophenoxy)acetate, a key intermediate for the synthesis of novel compounds in drug discovery. The protocols outlined herein are designed for the exploration of structure-activity relationships (SAR) by functionalizing the aromatic core. Detailed methodologies for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, are presented. These reactions are instrumental in generating a diverse library of analogs for biological screening. This document also includes data presentation guidelines and visualizations to facilitate the systematic study of how structural modifications influence biological activity.

Introduction

Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal and therapeutic properties.[1] The strategic modification of the phenoxyacetic acid scaffold is a common approach in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile starting material for SAR studies due to the presence of a bromine atom, which can be readily functionalized using modern cross-coupling techniques.[2]

This document details the synthesis of this compound and its subsequent derivatization through Suzuki-Miyaura and Buchwald-Hartwig reactions. The resulting biaryl and arylamine derivatives can be evaluated for their biological activity, providing valuable insights into the SAR of this compound class. For instance, studies on similar phenoxyacetate derivatives have demonstrated that the nature and position of substituents on the phenyl ring can significantly impact their activity as antisickling agents or thromboxane A2 receptor antagonists.[3][4]

Synthesis of this compound

The parent compound, this compound, can be synthesized from 3-bromophenol and ethyl chloroacetate.

Protocol 1: Synthesis of this compound

  • Materials:

    • 3-bromophenol

    • Ethyl chloroacetate

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 3-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Derivatization Strategies for SAR Studies

The bromine atom on the phenyl ring of this compound is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are highly effective for creating diverse libraries of compounds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester.[5][6] This allows for the introduction of various substituted and unsubstituted aryl and heteroaryl groups.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3 eq.)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and degassed water via syringe.

    • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[7]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.[8][9]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (primary or secondary) (1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Toluene (anhydrous)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

    • Add anhydrous toluene, followed by the amine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).[10]

    • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[11]

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired arylamine derivative.[10]

Data Presentation for SAR Analysis

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and structured tabular format. This allows for easy comparison of the biological activity of the synthesized derivatives.

Table 1: Hypothetical Biological Activity of Suzuki-Miyaura Coupling Derivatives

Compound IDR Group (from ArB(OH)₂)Molecular WeightLogP (calculated)IC₅₀ (µM)
1a Phenyl332.353.8515.2
1b 4-Methoxyphenyl362.383.788.5
1c 4-Chlorophenyl366.794.4525.8
1d 3-Pyridyl333.343.105.1
1e 2-Thienyl338.403.9512.3

Table 2: Hypothetical Biological Activity of Buchwald-Hartwig Amination Derivatives

Compound IDNHR¹R² GroupMolecular WeightLogP (calculated)IC₅₀ (µM)
2a Aniline347.384.0218.9
2b Morpholine341.382.954.2
2c Piperidine339.413.887.8
2d Benzylamine361.414.3522.1
2e N-Methylaniline361.414.4815.6

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental and logical flows.

G cluster_synthesis Synthesis of Starting Material 3-bromophenol 3-bromophenol K2CO3_acetone K2CO3, Acetone, Reflux 3-bromophenol->K2CO3_acetone ethyl_chloroacetate ethyl_chloroacetate ethyl_chloroacetate->K2CO3_acetone parent_compound This compound K2CO3_acetone->parent_compound

Figure 1. Synthesis of this compound.

G cluster_derivatization Derivatization Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination parent_compound This compound suzuki_reagents ArB(OH)2 Pd(OAc)2, SPhos K3PO4, Dioxane/H2O parent_compound->suzuki_reagents buchwald_reagents R1R2NH Pd2(dba)3, XPhos NaOtBu, Toluene parent_compound->buchwald_reagents biaryl_derivatives Biaryl Derivatives suzuki_reagents->biaryl_derivatives arylamine_derivatives Arylamine Derivatives buchwald_reagents->arylamine_derivatives

Figure 2. Derivatization workflow for SAR studies.

G cluster_sar Structure-Activity Relationship Logic synthesis Synthesize Derivatives screening Biological Screening synthesis->screening data_analysis Data Analysis (SAR) screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization new_hypotheses Generate New Hypotheses data_analysis->new_hypotheses new_hypotheses->synthesis

Figure 3. Iterative cycle of SAR studies.

Conclusion

The protocols and guidelines presented in these application notes offer a robust framework for the systematic derivatization of this compound and the subsequent evaluation of its analogs for structure-activity relationships. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse chemical libraries. The structured presentation of biological data and the visualization of workflows will aid in the rational design of more potent and selective compounds for various therapeutic targets.

References

Application Notes and Protocols for the Suzuki Coupling of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 2-(3-bromophenoxy)acetate with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The low toxicity of the boron-containing reagents and byproducts further enhances its appeal, particularly in the context of drug development and green chemistry.

The substrate, this compound, contains both an ether and an ester functional group. The protocols outlined below are designed to be compatible with these functionalities, leading to the efficient synthesis of the desired biaryl ether products.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound is as follows:

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on protocols for structurally similar substrates. Optimization may be required for specific arylboronic acids.

Parameter Condition A: Standard Conditions Condition B: Aqueous Conditions Condition C: For Challenging Substrates
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand - (included in catalyst)PPh₃ (Triphenylphosphine)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base K₂CO₃ (Potassium carbonate)Na₂CO₃ (Sodium carbonate)K₃PO₄ (Potassium phosphate)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)1,4-Dioxane
Temperature 90-100 °C80-90 °C100-110 °C
Typical Reaction Time 6-12 hours8-16 hours4-10 hours
Catalyst Loading 2-5 mol%2-5 mol%1-3 mol%
Ligand Loading -4-10 mol%2-6 mol%
Base Equivalents 2.02.02.5
Boronic Acid Equivalents 1.1 - 1.51.1 - 1.51.2 - 1.5

Experimental Protocols

General Procedure for Suzuki Coupling (Condition A)

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using standard conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-(3-arylphenoxy)acetate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)3- BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki coupling protocol described above.

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Aqueous Workup (Dilute, Separate Layers) Reaction->Workup Extract 6. Extraction with Organic Solvent Workup->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under inert atmosphere require proper handling of gas cylinders and Schlenk line techniques.

Troubleshooting

  • Low or no conversion:

    • Ensure the catalyst is active. Use a fresh batch if necessary.

    • Confirm that the reaction was performed under strictly anaerobic conditions.

    • The base may not be strong enough or may have poor solubility. Consider using a stronger base or a different solvent system.

    • The boronic acid may be of poor quality or have decomposed.

  • Formation of side products (e.g., homocoupling of the boronic acid):

    • This can be caused by the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.

    • Using a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling compared to Pd(II) precursors.

These protocols and notes are intended to serve as a comprehensive guide for researchers. For specific applications, further optimization of the reaction conditions may be necessary to achieve the best results.

Application Notes and Protocols: Synthesis of Functionalized Polymers Using Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polymers derived from Ethyl 2-(3-bromophenoxy)acetate. The presence of the bromo-functional group on the phenoxy ring offers a versatile platform for post-polymerization modification, making these polymers highly suitable for a range of applications, particularly in the development of advanced drug delivery systems and functional materials.

Introduction

This compound serves as a valuable precursor for the synthesis of well-defined functional polymers. The ester and ether functionalities provide hydrolytic and enzymatic degradation sites, which are advantageous for biomedical applications, while the bromine atom acts as a key handle for introducing a wide array of functional groups via post-polymerization modification reactions. This allows for the precise tuning of the polymer's physical, chemical, and biological properties.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the polymerization of monomers derived from this compound.[1][2][3] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, which are critical for applications in drug delivery and materials science.[1][2]

Synthesis of a Polymerizable Monomer

To utilize this compound in polymer synthesis, it must first be converted into a polymerizable monomer. A common strategy is to introduce a vinyl group. The following protocol outlines a plausible synthetic route to create 2-(3-bromophenoxy)ethyl acrylate.

Experimental Protocol: Synthesis of 2-(3-bromophenoxy)ethyl acrylate

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Step 1: Reduction of the Ester

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in dry diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in dry diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromophenoxy)ethanol.

Step 2: Acrylation

  • Dissolve the 2-(3-bromophenoxy)ethanol (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure monomer, 2-(3-bromophenoxy)ethyl acrylate.

Polymerization via Atom Transfer Radical Polymerization (ATRP)

The synthesized monomer, 2-(3-bromophenoxy)ethyl acrylate, can be polymerized using ATRP to yield well-defined polymers. The following is a general protocol for the ATRP of this monomer.

Experimental Protocol: ATRP of 2-(3-bromophenoxy)ethyl acrylate

Materials:

  • 2-(3-bromophenoxy)ethyl acrylate (monomer)

  • Ethyl α-bromophenylacetate (initiator)[4][5]

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Alumina (for catalyst removal)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the monomer, initiator, and solvent. The ratio of monomer to initiator will determine the target molecular weight.

  • Add the ligand (PMDETA) to the flask.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which is critical for a successful ATRP.[6]

  • Under a positive pressure of an inert gas, add the catalyst (CuBr).

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70-90 °C).[1]

  • Monitor the polymerization progress by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.[6]

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[6]

  • Precipitate the polymer by dropwise addition of the THF solution into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Post-Polymerization Functionalization

The bromo-functional group on the polymer backbone serves as a versatile handle for introducing various functionalities. A common and powerful method for this is the Ullmann coupling reaction, which can be used to attach amine-containing molecules.[7]

Experimental Protocol: Post-Polymerization Functionalization via Ullmann Coupling

Materials:

  • Poly(2-(3-bromophenoxy)ethyl acrylate)

  • Amine-containing molecule of interest (e.g., a targeting ligand, a drug molecule with a primary amine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, dissolve the bromo-functionalized polymer and the amine-containing molecule in DMSO.

  • Add potassium carbonate, copper(I) iodide, and L-proline to the mixture.

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 90 °C) for 24 hours.[7]

  • After cooling to room temperature, partition the mixture between water and ethyl acetate.

  • Separate the organic layer, wash it several times with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The functionalized polymer can be further purified by precipitation or dialysis.

Data Presentation

The following tables present hypothetical but representative data for the synthesis and characterization of polymers derived from this compound.

Table 1: Polymerization of 2-(3-bromophenoxy)ethyl acrylate via ATRP

Entry[M]₀/[I]₀Conversion (%)Mn (GPC, g/mol )Đ (PDI)
150:19212,5001.15
2100:19524,8001.18
3200:19146,2001.25

[M]₀: Initial monomer concentration, [I]₀: Initial initiator concentration, Mn: Number-average molecular weight, Đ (PDI): Polydispersity index

Table 2: Characterization of Functionalized Polymers

PolymerFunctional GroupDegree of Functionalization (%)Application
P1Azide (-N₃)>95Click chemistry platform
P2Poly(ethylene glycol) (PEG)85Improved hydrophilicity, anti-fouling
P3Folic Acid60Targeted drug delivery to cancer cells

Visualizations

Synthesis_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification Start This compound Step1 Reduction with LiAlH4 Start->Step1 Intermediate 2-(3-bromophenoxy)ethanol Step1->Intermediate Step2 Acrylation with Acryloyl Chloride Intermediate->Step2 Monomer 2-(3-bromophenoxy)ethyl acrylate Step2->Monomer Polymerization ATRP Monomer->Polymerization Polymer Poly(2-(3-bromophenoxy)ethyl acrylate) Polymerization->Polymer Functionalization Ullmann Coupling Polymer->Functionalization Functional_Polymer Functionalized Polymer Functionalization->Functional_Polymer

Caption: Synthetic workflow for functionalized polymers.

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Tissue cluster_2 Intracellular Release Nanoparticle Drug-Loaded Functionalized Polymer Nanoparticle Target_Cell Target Cell (e.g., Tumor Cell) Nanoparticle->Target_Cell Targeting Ligand Receptor_Binding Receptor-Mediated Endocytosis Target_Cell->Receptor_Binding Endosome Endosome Receptor_Binding->Endosome Drug_Release Drug Release (e.g., via hydrolysis) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Therapeutic_Effect Therapeutic Effect Drug->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery.

Applications in Drug Development

The functionalized polymers derived from this compound have significant potential in drug delivery applications. The ability to attach targeting moieties, such as antibodies or small molecules, allows for the specific delivery of therapeutic agents to diseased cells, thereby enhancing efficacy and reducing off-target side effects.[8][9] The biodegradable nature of the polymer backbone can be tuned to control the release rate of encapsulated drugs.[10] Furthermore, these polymers can be formulated into various nanostructures, such as nanoparticles, micelles, and polymersomes, to improve drug solubility, stability, and circulation time.[8][9] The versatility of these materials makes them a promising platform for the development of next-generation drug delivery systems for a wide range of diseases.

References

Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and its derivatives. This reaction is a cornerstone for the synthesis of various heterocyclic compounds, particularly coumarin derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] For derivatives of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, this reaction serves as a critical step in the synthesis of substituted coumarins. The presence of the bromo and ether-linked acetate functionalities on the aromatic ring allows for the generation of a diverse library of compounds with potential biological activities. The general reaction involves the condensation of the aldehyde group with an active methylene compound, followed by an intramolecular cyclization (lactonization) to form the coumarin scaffold.[2]

Key Applications:
  • Synthesis of Coumarin Derivatives: The primary application is the synthesis of 8-bromo-substituted coumarins with an ester-containing side chain at the 4-position. These scaffolds are valuable in medicinal chemistry.

  • Drug Discovery: Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[3]

  • Fluorescent Probes and Dyes: The coumarin core is a well-known fluorophore, and derivatives can be developed as fluorescent probes for biological imaging and assays.

Reaction Mechanism and Signaling Pathway

The synthesis of coumarin derivatives from Ethyl 2-(2-bromo-6-formylphenoxy)acetate via Knoevenagel condensation proceeds through a two-stage mechanism: an initial base-catalyzed condensation followed by an intramolecular cyclization.

Knoevenagel_Coumarin_Synthesis cluster_legend Legend Reactant Reactant Intermediate Intermediate Product Product Catalyst Catalyst start Ethyl 2-(2-bromo-6- formylphenoxy)acetate + Active Methylene Compound enolate Enolate Formation start->enolate + Catalyst catalyst Base Catalyst (e.g., Piperidine) condensation Knoevenagel Condensation Product (Intermediate) enolate->condensation Nucleophilic Attack on Aldehyde cyclization Intramolecular Cyclization (Lactonization) condensation->cyclization Tautomerization & -H2O product Substituted Coumarin Derivative cyclization->product Ester Hydrolysis & Ring Closure

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.[2]

Quantitative Data Summary

While specific data for the Knoevenagel condensation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate is not extensively reported, the following tables summarize typical reaction conditions and yields for analogous reactions with substituted salicylaldehydes, which serve as excellent predictive models.

Table 1: Conventional Heating Protocols for Coumarin Synthesis

Active Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Diethyl MalonatePiperidine (cat.)EthanolReflux195[4]
Ethyl AcetoacetatePiperidine (cat.)EthanolReflux692[5]
MalononitrilePiperidine (cat.)EthanolRT0.598[2]
Meldrum's AcidYb(OTf)₃ (10)None1000.1798[6]

Table 2: Microwave-Assisted Protocols for Coumarin Synthesis

Active Methylene CompoundCatalystConditionsTime (min)Yield (%)Reference
Ethyl CyanoacetatePiperidineSolvent-free, MW588[7]
Diethyl MalonatePiperidineSolvent-free, MW392[7]
Ethyl AcetoacetatePiperidineSolvent-free, MW490[7]
Meldrum's AcidNoneSolvent-free, MW293-98[6]

Experimental Protocols

The following are detailed protocols for the synthesis of coumarin derivatives from salicylaldehyde precursors, which can be adapted for Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)

This protocol is a standard and reliable method for synthesizing coumarin-3-carboxylates.

Materials:

  • Ethyl 2-(2-bromo-6-formylphenoxy)acetate (1 equivalent)

  • Diethyl malonate (1.1 equivalents)

  • Ethanol (anhydrous)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Acetic acid (1 drop, optional)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add Ethyl 2-(2-bromo-6-formylphenoxy)acetate, diethyl malonate, and anhydrous ethanol.

  • Add a catalytic amount of piperidine to the mixture. A single drop of glacial acetic acid can be added to buffer the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 1-6 hours.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • The product may precipitate or crystallize upon cooling. If not, add cold water or diethyl ether to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted, Solvent-Free Knoevenagel Condensation

This protocol offers a rapid and environmentally friendly alternative to conventional heating methods.[7]

Materials:

  • Ethyl 2-(2-bromo-6-formylphenoxy)acetate (1 equivalent)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents)

  • Piperidine (catalytic amount)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine Ethyl 2-(2-bromo-6-formylphenoxy)acetate, the active methylene compound, and a catalytic amount of piperidine.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150°C) for 3-10 minutes.[7]

  • After irradiation, allow the vial to cool to room temperature. The product often solidifies.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • Allow the solution to cool to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

Experimental Workflow

The general workflow for the synthesis and purification of coumarin derivatives via Knoevenagel condensation is outlined below.

Experimental_Workflow reactants 1. Combine Reactants (Aldehyde, Active Methylene Compound, Catalyst, Solvent) reaction 2. Reaction (Conventional Heating or Microwave Irradiation) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring workup 4. Workup (Cooling, Precipitation, Filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization or Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, Mass Spec, Melting Point) purification->characterization

Caption: General experimental workflow for coumarin synthesis.[2]

Conclusion

The Knoevenagel condensation provides an efficient and adaptable strategy for the synthesis of coumarin derivatives from Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The choice of catalyst, reaction conditions, and active methylene compound allows for the creation of a diverse range of substituted coumarins. Modern techniques such as microwave-assisted and solvent-free synthesis offer significant advantages in terms of reaction time, yield, and environmental impact, making this a valuable methodology for researchers in organic synthesis and drug discovery.

References

Application Notes: Biological Evaluation of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities.[1] This structural motif is present in numerous approved drugs, including anti-inflammatory agents, antihypertensives, and antihistamines.[1] Recently, novel derivatives have been synthesized and evaluated for various therapeutic applications, most notably as anticancer and anti-inflammatory agents.[1][2][3][4][5] The ease of synthesis and the diverse biological activities make phenoxyacetic acid a valuable scaffold in drug discovery.[1]

These application notes provide an overview of the common biological evaluation strategies for novel phenoxyacetic acid derivatives, focusing on their anticancer and anti-inflammatory properties. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the systematic evaluation of these compounds.

Mechanism of Action & Key Signaling Pathways

Novel phenoxyacetic acid derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation.

  • Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][6] Their mechanisms often involve the induction of apoptosis, characterized by the activation of caspases and regulation of the Bax/Bcl-2 protein ratio, and/or the induction of cell cycle arrest, typically at the G2/M or G0/G1 phase.[7][8][9]

  • Anti-inflammatory Activity: A significant number of these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that converts arachidonic acid into prostaglandins.[3][5] By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation while minimizing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5]

Below is a diagram illustrating the intrinsic apoptosis pathway, a common target for anticancer phenoxyacetic acid derivatives.

G cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Compound Phenoxyacetic Acid Derivative Compound->Bax Activates Compound->Bcl2 Inhibits G start Start step1 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of phenoxyacetic acid derivatives. step1->step2 step3 3. Incubation Incubate for 24, 48, or 72 hours. step2->step3 step4 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4 hours. step3->step4 step5 5. Solubilization Remove media, add DMSO to dissolve formazan crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. step5->step6 end End (Calculate IC50) step6->end G start Start step1 1. Cell Culture & Treatment Treat cells with test compound for 24-72 hours. start->step1 step2 2. Cell Harvesting Collect both adherent and suspension cells. step1->step2 step3 3. Fixation Fix cells in cold 70% ethanol overnight at 4°C. step2->step3 step4 4. Staining Wash and resuspend cells in PI/RNase staining buffer. step3->step4 step5 5. Incubation Incubate for 30 min at room temperature in the dark. step4->step5 step6 6. Flow Cytometry Analysis Acquire data and analyze DNA content histogram. step5->step6 end End (Determine % cells in each phase) step6->end G start Start step1 1. Protein Extraction Lyse treated cells and quantify protein concentration. start->step1 step2 2. SDS-PAGE Separate proteins by size using gel electrophoresis. step1->step2 step3 3. Protein Transfer Transfer proteins from the gel to a PVDF membrane. step2->step3 step4 4. Blocking Block non-specific sites on the membrane (e.g., with milk or BSA). step3->step4 step5 5. Antibody Incubation Incubate with primary antibody overnight, then with HRP-conjugated secondary antibody. step4->step5 step6 6. Detection Add ECL substrate and image the chemiluminescent signal. step5->step6 end End (Analyze protein bands) step6->end G start Start step1 1. Tumor Implantation Inject human cancer cells subcutaneously into immunocompromised mice. start->step1 step2 2. Tumor Growth Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). step1->step2 step3 3. Randomization & Treatment Randomize mice into control and treatment groups. Administer compound (e.g., PO, IV, IP). step2->step3 step4 4. Monitoring Measure tumor volume and body weight regularly (e.g., twice weekly). step3->step4 step5 5. Endpoint Continue until tumors in control group reach max size. Euthanize mice and excise tumors. step4->step5 step6 6. Analysis Compare tumor growth inhibition between treated and control groups. step5->step6 end End (Evaluate in vivo efficacy) step6->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of phenoxyacetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenoxyacetates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of phenoxyacetates, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired phenoxyacetate product at all. What are the possible reasons and how can I improve it?

Answer:

Low or no yield in phenoxyacetate synthesis is a common issue that can stem from several factors, particularly when employing the Williamson ether synthesis. Here's a systematic approach to troubleshooting this problem:

Potential Causes and Solutions:

  • Incomplete Deprotonation of Phenol: The phenoxide ion is the active nucleophile. Incomplete deprotonation leads to a low concentration of the nucleophile.

    • Solution:

      • Base Strength: Ensure the base is strong enough to completely deprotonate the phenol. While strong bases like sodium hydride (NaH) are very effective, hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃) can also be used. The choice of base can be critical and may require optimization.[1]

      • Base Quantity: Use a slight excess (1.1-1.5 equivalents) of the base to ensure complete deprotonation.[1]

      • Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent and glassware are completely dry, as moisture will consume the base.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the acetate starting material is crucial for the Sₙ2 reaction.

    • Solution:

      • Leaving Group Ability: The reactivity order for the leaving group is I > Br > Cl. If you are using a chloroacetate and experiencing low reactivity, consider switching to a bromo- or iodoacetate.

      • In-situ Activation: A catalytic amount of sodium iodide (NaI) can be added to the reaction mixture when using chloro- or bromoacetates. The iodide will displace the other halide in-situ to form the more reactive iodoacetate.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and yield.

    • Solution:

      • Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 50-100 °C.[2] However, excessively high temperatures can promote side reactions. Start with a lower temperature and gradually increase it while monitoring the reaction.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the phenoxide, making the "naked" anion more nucleophilic.[3]

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution:

      • E2 Elimination: This is a major side reaction, especially with secondary or tertiary alkyl halides (though less common with the primary halides typically used for phenoxyacetate synthesis). Using a less sterically hindered base and lower reaction temperatures can minimize this.

      • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). Milder reaction conditions and the choice of solvent can influence the O- versus C-alkylation ratio, with milder conditions generally favoring the desired O-alkylation.[3]

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is contaminated with significant impurities. What are the likely impurities and how can I remove them?

Answer:

Impurities can arise from unreacted starting materials, side products, or decomposition during work-up. Common impurities and their removal strategies are outlined below:

Common Impurities and Purification Strategies:

  • Unreacted Phenol: Residual starting phenol is a very common impurity.

    • Removal:

      • Aqueous Base Wash: During the work-up, washing the organic layer with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) will deprotonate the acidic phenol, transferring it to the aqueous layer as the corresponding phenoxide salt. The desired phenoxyacetate, being less acidic, will remain in the organic layer.

      • Recrystallization: If the phenoxyacetate is a solid, recrystallization from a suitable solvent can effectively remove unreacted phenol.[4]

  • Unreacted Haloacetic Acid/Ester: The starting haloacetic acid or its ester can also remain.

    • Removal:

      • Water Wash: Haloacetic acids are often water-soluble and can be removed by washing the organic layer with water.

      • Aqueous Base Wash: Similar to the removal of phenol, washing with an aqueous base will convert any remaining haloacetic acid into its salt, which will be extracted into the aqueous phase.

  • Side Products (e.g., from C-alkylation or elimination):

    • Removal:

      • Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related side products.

      • Recrystallization: If the product and impurities have sufficiently different solubilities, recrystallization can be an effective purification method.

  • Dioxins (in the synthesis of chlorinated phenoxyacetates like 2,4-D):

    • Prevention: The formation of highly toxic dioxins is a concern in the synthesis of chlorinated phenols and their derivatives.[5][6] Manufacturing processes are designed to minimize their formation. One approach is to chlorinate phenoxyacetic acid itself, rather than starting with chlorinated phenols.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing phenoxyacetates?

A1: The most common and versatile method is the Williamson ether synthesis , which involves the reaction of a phenol with a haloacetate (e.g., chloroacetic acid or its ester) in the presence of a base.[7] Other methods include the esterification of phenols with acetic anhydride or acetyl chloride, which can be effective for producing phenyl acetate itself.

Q2: How do I choose the right base for the Williamson ether synthesis?

A2: The choice of base depends on the acidity of the phenol and the desired reaction conditions.

  • Strong Bases (e.g., NaH, KH): These are very effective for deprotonating phenols but require anhydrous (dry) conditions.

  • Hydroxides (e.g., NaOH, KOH): These are commonly used and can be employed in aqueous or phase-transfer catalysis conditions, which can be more practical for some applications.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are weaker bases and may require higher temperatures or longer reaction times, but they can be advantageous for sensitive substrates where milder conditions are necessary.

Q3: What is the best solvent for phenoxyacetate synthesis?

A3: For the Williamson ether synthesis, polar aprotic solvents are generally the best choice. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile These solvents effectively solvate the cation of the phenoxide, increasing the nucleophilicity of the phenoxide anion.[3] Protic solvents like water or alcohols can be used, particularly with hydroxide bases, but they may slow down the reaction by solvating the nucleophile.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[8][9][10] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete and to check for the formation of any side products.

Q5: What is a typical work-up procedure for phenoxyacetate synthesis?

A5: A general work-up procedure after the reaction is complete involves:

  • Quenching: If necessary, neutralize any remaining reactive reagents.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water and/or brine to remove water-soluble impurities.

  • Acid/Base Washes: As described in the troubleshooting section, wash with an aqueous base to remove unreacted phenol and an aqueous acid to remove any basic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified by recrystallization or column chromatography.[11]

Data Presentation

Table 1: Effect of Reaction Parameters on Phenoxyacetate Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Yield (%)
Base NaOHK₂CO₃NaH75
85
92
Solvent AcetoneDMFDMSO68
88
90
Temperature 50 °C80 °C100 °C65
89
82 (decomposition observed)

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid via Williamson Ether Synthesis

This protocol is adapted from a standard laboratory procedure.[12]

Materials:

  • 4-Methylphenol (p-cresol)

  • 30% Aqueous Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH.

  • Add 1.5 g of chloroacetic acid to the solution. Stir to dissolve the reagents. Gentle warming may be applied.

  • Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.

  • Cool the reaction mixture and dilute with approximately 10 mL of water.

  • Acidify the mixture with 6M HCl until it is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the ether layer with 15 mL of water, followed by 10 mL of saturated NaHCO₃ solution to remove unreacted phenol.

  • Acidify the bicarbonate layer carefully with 6M HCl to precipitate the product.

  • Collect the solid product by filtration and recrystallize from hot water.

Protocol 2: Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride

This protocol is based on a method using a solid acid catalyst.[13]

Materials:

  • Phenol

  • Acetic anhydride

  • Titanium silicalite-1 (TS-1) catalyst

Procedure:

  • In a reaction flask, combine phenol and acetic anhydride in a 1:1.2 molar ratio.

  • Add the TS-1 catalyst (6 wt% relative to the reactants).

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2.5 hours.

  • After the reaction is complete, filter to remove the catalyst.

  • The filtrate can be purified by distillation to obtain pure phenyl acetate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reactants: - Phenol - Haloacetate - Base - Solvent start->reagents setup Set up Reaction Apparatus reagents->setup mix Combine Reactants setup->mix heat Heat and Stir mix->heat monitor Monitor by TLC heat->monitor complete Reaction Complete? monitor->complete complete->heat No quench Quench Reaction complete->quench Yes extract Extraction & Washes quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Removal dry->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify product Pure Phenoxyacetate purify->product

Caption: A generalized experimental workflow for the synthesis of phenoxyacetates.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reactant Quality & Stoichiometry start->check_reagents check_reagents->start Impurities/Incorrect Stoichiometry (Action: Purify/Re-weigh) check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions (Action: Optimize T, Solvent, Base) check_sides 3. Investigate Side Reactions check_conditions->check_sides Conditions Seem Optimal check_sides->start Significant Side Products (Action: Adjust Conditions) check_purification 4. Review Purification Procedure check_sides->check_purification Side Reactions Minimized check_purification->start Product Loss During Purification (Action: Refine Technique) end Improved Yield check_purification->end Purification Optimized

Caption: A logical workflow for troubleshooting low yields in phenoxyacetate synthesis.

References

Technical Support Center: Williamson Ether Synthesis with Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering common side reactions during the Williamson ether synthesis with bromophenols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired bromo-substituted phenyl ether. What are the potential causes?

A low yield in the Williamson ether synthesis with bromophenols can be attributed to several factors. The primary culprits are often competing side reactions such as C-alkylation of the phenoxide, elimination reactions of the alkylating agent, and in some specific cases, nucleophilic aromatic substitution. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in directing the reaction towards the desired O-alkylation product.

Q2: My product mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products?

When reacting bromophenols in a Williamson ether synthesis, the most common side products arise from C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom. This results in the formation of alkylated bromophenols. Additionally, if a secondary or tertiary alkyl halide is used as the alkylating agent, elimination products (alkenes) can be formed, particularly in the presence of a strong, sterically hindered base.

Q3: How can I favor O-alkylation over C-alkylation?

The ratio of O-alkylation to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation, consider the following adjustments:

  • Solvent Selection: Polar aprotic solvents, such as DMF or DMSO, tend to favor O-alkylation. In contrast, nonpolar solvents can lead to a higher proportion of C-alkylation.

  • Counter-ion: The nature of the counter-ion associated with the phenoxide can influence the reaction's regioselectivity. Larger, softer cations like cesium (Cs+) or potassium (K+) generally favor O-alkylation over smaller, harder cations like lithium (Li+) or sodium (Na+).

  • Temperature: Lower reaction temperatures generally favor O-alkylation.

Q4: Can the bromine substituent on the phenol ring participate in side reactions?

Under typical Williamson ether synthesis conditions (mild base, moderate temperatures), the C-Br bond on the aromatic ring is generally stable and does not participate in nucleophilic aromatic substitution (SNAr). However, under more forcing conditions, such as high temperatures and the use of very strong bases, the possibility of SNAr reactions increases, especially if the bromine atom is activated by other electron-withdrawing groups on the ring. It is important to carefully control the reaction conditions to avoid such unwanted side reactions.

Quantitative Data on Reaction Outcomes

The choice of reaction parameters significantly impacts the product distribution in the Williamson ether synthesis of bromophenols. The following table summarizes the influence of different conditions on the yield of O-alkylation versus C-alkylation products.

SubstrateAlkylating AgentBaseSolventTemperature (°C)O-Alkylation Yield (%)C-Alkylation Yield (%)Reference
4-BromophenolBenzyl bromideK₂CO₃AcetoneReflux8510Fictional Data
4-BromophenolBenzyl bromideNaHTHF257025Fictional Data
2-BromophenolEthyl iodideCs₂CO₃DMF50925Fictional Data
2-BromophenolEthyl iodideLiHDioxane806035Fictional Data

Note: The data in this table is illustrative and based on general principles. Actual results may vary depending on the specific substrates and precise experimental conditions.

Experimental Protocol: Synthesis of 4-Bromophenyl Benzyl Ether

This protocol provides a general procedure for the Williamson ether synthesis using 4-bromophenol and benzyl bromide.

Materials:

  • 4-Bromophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash successively with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-bromophenyl benzyl ether.

Reaction Pathway Visualization

The following diagram illustrates the desired O-alkylation pathway and the competing C-alkylation side reaction in the Williamson ether synthesis with a bromophenol.

Williamson_Ether_Synthesis Bromophenol Bromophenol Bromophenoxide Bromophenoxide (Nucleophile) Bromophenol->Bromophenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) O_Alkylation O-Alkylation (Desired Product) Bromo-substituted Phenyl Ether Bromophenoxide->O_Alkylation SN2 Attack (Oxygen) C_Alkylation C-Alkylation (Side Product) Alkyl-substituted Bromophenol Bromophenoxide->C_Alkylation SN2 Attack (Carbon) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation

Caption: Williamson ether synthesis: O-alkylation vs. C-alkylation.

Technical Support Center: Purification of Halogenated Aromatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying halogenated aromatic esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude halogenated aromatic esters?

A1: The most frequent impurities are unreacted starting materials, namely the corresponding halogenated carboxylic acid and the alcohol used for esterification.[1] Other potential impurities can include by-products from the esterification reaction, residual catalysts (e.g., sulfuric acid), and colored impurities that may form during the reaction or upon storage.[2][3]

Q2: How do I choose the best purification method for my halogenated aromatic ester?

A2: The choice of purification method depends on the physical state of your ester (solid or liquid), its thermal stability, and the nature of the impurities.

  • Recrystallization is ideal for solid esters with good crystal-forming properties and when impurities have different solubilities than the desired product.[4]

  • Flash column chromatography is a versatile technique for both solid and liquid esters, especially for separating compounds with different polarities.[3] It is particularly useful for purifying complex mixtures.[5]

  • Distillation (including vacuum distillation) is suitable for liquid esters that are thermally stable and have a boiling point significantly different from the impurities.[6] Vacuum distillation is employed for high-boiling or heat-sensitive compounds to prevent decomposition.[6]

Q3: My halogenated aromatic ester is colored. How can I decolorize it?

A3: Colored impurities can often be removed by treating the solution of your ester with activated charcoal before the final purification step.[7] In the case of recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration.[7] However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.[7]

Q4: Is there a risk of dehalogenation during purification?

A4: Yes, dehalogenation can be a potential side reaction, particularly under certain conditions. For instance, some palladium-catalyzed systems used in related synthetic steps can cause dehalogenation.[8] While less common during standard purification techniques like recrystallization or silica gel chromatography, it's a possibility to be aware of, especially if using reactive reagents or harsh conditions. Reductive dehalogenation of aryl halides can occur with certain catalysts and hydrogen sources.[8]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]
The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[9]
The compound is highly soluble even at low temperatures.Try a different solvent or a mixed solvent system. A "good" solvent in which the compound is soluble can be combined with a "poor" solvent in which it is less soluble to induce crystallization.[10]
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated with impurities.Try to purify the crude product by another method (e.g., a quick filtration through a silica plug) before recrystallization.[7]
The solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[7]
Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.[11]
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.[12]
Washing the crystals with solvent that is not ice-cold.Always use a minimal amount of ice-cold solvent to wash the collected crystals.[4]
Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[13]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet packing" (slurry method) often gives a more homogenous column bed.[3]
The sample was loaded in too large a volume of solvent.Dissolve the sample in a minimal amount of solvent, preferably the eluent or a less polar solvent, to load it as a narrow band.[3]
Compound is Stuck on the Column The compound is very polar and strongly adsorbed to the silica gel.Increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[4]
The compound is unstable on silica gel.Test the stability of your compound on a TLC plate first. If it decomposes, consider using a different stationary phase like alumina or deactivated silica gel.[4]
Cracked Silica Bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times during the separation.
Heat generated from the interaction of the solvent with the silica.Pack the column carefully and allow it to equilibrate before loading the sample.

Data Presentation: Comparison of Purification Techniques

The following tables summarize typical results for the purification of specific halogenated aromatic esters. Note that the data is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.

Table 1: Purification of Methyl 2-chlorobenzoate

Purification MethodStarting MaterialReagents/ConditionsYieldPuritySource
Flash Column ChromatographyCrude product from synthesisEluent: Ethyl acetate/Petroleum ether (1:10)71%Not specified, described as "pure"[14]
Flash Column ChromatographyCrude product from synthesisNot specified90%Not specified, described as "pure"[14]
DistillationCrude product from synthesis108°C / 30 mmHg80%Not specified, described as "pure"[14]

Table 2: Purification of Ethyl 4-bromobenzoate

Purification MethodStarting MaterialReagents/ConditionsYieldPuritySource
Flash Column ChromatographyCrude product from synthesisNot specified90%Not specified, described as "pure"[1]
RecrystallizationNot specifiedEthanolNot specifiedNot specified[15]

Experimental Protocols

Protocol 1: Recrystallization of a Solid Halogenated Aromatic Ester (e.g., Methyl 4-bromobenzoate)

This protocol describes a general procedure for recrystallization from a single solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude solid halogenated aromatic ester. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[12]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9]

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[4]

  • Drying: Dry the purified crystals, for example, by drawing air through the Büchner funnel for some time, followed by drying in a desiccator or a vacuum oven.[16]

Protocol 2: Flash Column Chromatography of a Halogenated Aromatic Ester (e.g., Methyl 2-chlorobenzoate)

This protocol provides a general guideline for purification by flash column chromatography on silica gel.

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates. A solvent mixture that gives an Rf value of 0.2-0.3 for the desired compound is generally a good starting point. For methyl 2-chlorobenzoate, a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) can be effective.[13][14]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using either a dry packing or slurry (wet) packing method. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude halogenated aromatic ester in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent like dichloromethane). Carefully load the sample onto the top of the silica gel column as a narrow band.[3]

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.[13]

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).[3]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified halogenated aromatic ester.[14]

Protocol 3: Vacuum Distillation of a Liquid Halogenated Aromatic Ester

This protocol is for the purification of thermally sensitive or high-boiling liquid esters.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Sample Preparation: Place the crude liquid halogenated aromatic ester in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Close the system and slowly evacuate it to the desired pressure using a vacuum pump.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Distillation and Collection: As the liquid begins to boil, the vapor will rise, condense, and be collected in the receiving flask. Collect the fraction that distills over at a constant temperature and pressure. This fraction corresponds to the pure ester. For example, ethyl 2,4-dichlorobenzoate can be distilled under reduced pressure.

  • Completion: Once the desired fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualizations

Purification_Workflow start Crude Halogenated Aromatic Ester is_solid Is the ester a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is the ester a liquid? is_solid->is_liquid No purity_check Purity Analysis (GC, HPLC, NMR) recrystallization->purity_check distillation Vacuum Distillation is_liquid->distillation Yes chromatography Flash Column Chromatography is_liquid->chromatography No/Impure distillation->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product

Troubleshooting_Tree start Purification Problem low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation oiling_out Oiling Out? start->oiling_out sol_ly Too much solvent? Premature crystallization? Improper washing? low_yield->sol_ly Yes sol_ps Wrong eluent? Bad column packing? Sample overload? poor_separation->sol_ps Yes sol_oo Cooling too fast? High impurity content? Inappropriate solvent? oiling_out->sol_oo Yes

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromophenoxy Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving bromophenoxy substrates. The following question-and-answer format directly addresses common issues and provides actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromophenoxy substrate is resulting in a low yield. What are the most common initial factors to investigate?

Low yields in Suzuki coupling with bromophenoxy substrates, which are electron-rich aryl bromides, can often be traced back to several key factors. The primary areas to scrutinize are the quality of your reagents and the reaction setup. Ensure that your solvents are anhydrous and properly degassed, as oxygen can lead to the detrimental homocoupling of boronic acids and catalyst degradation. The purity of the bromophenoxy substrate, the boronic acid or ester, and the base is also critical. Additionally, confirm that your palladium catalyst is active, as older or improperly stored catalysts can lose efficacy.

Q2: Which palladium catalyst and ligand combination is most effective for bromophenoxy substrates?

Due to the electron-donating nature of the phenoxy group, the carbon-bromine bond in bromophenoxy substrates can be less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands are known to accelerate the oxidative addition of electron-rich aryl halides.

Effective ligand choices include Buchwald ligands such as SPhos, XPhos, and RuPhos. Pre-formed palladium catalysts incorporating these ligands, for instance, XPhos Pd G3, can also be highly effective. Traditional catalysts like Pd(PPh₃)₄ may be sufficient in some cases, but for challenging couplings, the aforementioned specialized ligands often provide superior results.

Q3: How does the choice of base and solvent impact the reaction yield?

The selection of an appropriate base and solvent system is crucial for a successful Suzuki coupling. The base is essential for the activation of the boronic acid to facilitate the transmetalation step. For bromophenoxy substrates, inorganic bases are generally preferred.

The optimal choice of base is often dependent on the solvent. For instance, in a 1,4-dioxane/water solvent system, stronger inorganic bases tend to provide higher yields. Below is a comparison of different bases for the Suzuki coupling of a related electron-rich substrate, 4-bromoanisole.

Data Presentation: Comparison of Bases in Suzuki Coupling

The following table summarizes the effect of different bases on the yield of the Suzuki coupling reaction between (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole. This data provides a strong indication of suitable bases for bromophenoxy substrates.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292[1]
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288[1]
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901281[1]

Q4: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boron functional group with a hydrogen atom. It can be minimized by using anhydrous solvents, as water can facilitate this side reaction. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than boronic acids, can also significantly reduce protodeboronation.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromophenoxy substrate. Homocoupling of boronic acids is often promoted by the presence of oxygen. Therefore, thorough degassing of the reaction mixture and solvents is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Dehalogenation: In this side reaction, the bromine atom of the bromophenoxy substrate is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.

Q5: Could the ether oxygen of my bromophenoxy substrate be interfering with the catalyst?

While not as strongly coordinating as a pyridine nitrogen, it is plausible that the ether oxygen in a bromophenoxy substrate could interact with the palladium center, potentially influencing its catalytic activity. If you suspect catalyst inhibition, employing bulky phosphine ligands, as mentioned in Q2, is a good strategy. These ligands can create a sterically hindered environment around the palladium atom, which may prevent or reduce coordination from the substrate's ether oxygen.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromophenoxy Substrate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromophenoxy substrate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromophenoxy substrate, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask with a septum and rubber cap. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Visualizations

Troubleshooting Workflow for Low Yields in Suzuki Coupling

Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Purity and Solvent Quality (Anhydrous & Degassed) start->reagent_quality reaction_setup Verify Reaction Setup (Inert Atmosphere, Temperature) reagent_quality->reaction_setup If reagents are pure success Improved Yield reagent_quality->success Address purity issues catalyst_ligand Optimize Catalyst and Ligand (e.g., Use Bulky, Electron-Rich Ligands) reaction_setup->catalyst_ligand If setup is correct reaction_setup->success Correct setup issues base_solvent Screen Different Bases and Solvents catalyst_ligand->base_solvent If yield is still low catalyst_ligand->success Successful optimization side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling, Dehalogenation) base_solvent->side_reactions If optimization fails base_solvent->success Successful optimization side_reactions->success Implement mitigation strategies

Caption: A logical workflow for troubleshooting low yields.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination RedElim->Pd0 RX R¹-X (Bromophenoxy) RX->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetal

References

Preventing ester hydrolysis during Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering ester hydrolysis during Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my ester group being hydrolyzed during the Suzuki coupling reaction?

A1: Ester hydrolysis during a Suzuki coupling is typically caused by the basic conditions required for the reaction. Many common bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are strong enough to saponify the ester group, converting it into a carboxylate salt, especially in the presence of water and at elevated temperatures.[1][2] The transmetalation step of the Suzuki mechanism requires a base to activate the organoboron species, making the choice of base critical when sensitive functional groups like esters are present.[3][4]

Q2: What are the most effective bases for preventing ester hydrolysis?

A2: To prevent ester hydrolysis, it is crucial to use milder, non-hydroxide bases. Weaker bases are often sufficient to facilitate the coupling while minimizing unwanted side reactions.[1] Recommended bases include:

  • Potassium Carbonate (K₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Fluoride (KF) [3][5]

These bases are generally less nucleophilic and have lower basicity compared to hydroxides, reducing the rate of ester cleavage.[1][3]

Q3: Should I use a boronic acid or a boronic ester as my coupling partner to protect my ester?

A3: Using a boronic ester, such as a pinacol or neopentyl glycol ester, is highly recommended when dealing with base-sensitive substrates.[6][7] Boronic esters are more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation.[6][7] Crucially, many boronic esters can participate in the coupling reaction under anhydrous conditions, which helps to prevent water-mediated hydrolysis of the ester functional group on your substrate.[8][9][10] While some boronic esters are thought to hydrolyze to the boronic acid in situ before reacting, recent studies have shown that they can also transmetalate directly without prior hydrolysis.[9][11][12]

Q4: Is it necessary to run the reaction in the presence of water?

A4: While water is often used as a co-solvent to dissolve the inorganic base and facilitate the catalytic cycle, it is a primary culprit in ester hydrolysis.[5][11] Whenever possible, employing anhydrous conditions is a key strategy to protect ester groups.[8][10] This can be achieved by using anhydrous solvents (e.g., THF, dioxane, toluene) and a soluble, non-aqueous base system.[8] If a boronic ester is used, anhydrous conditions are often preferred to leverage its stability and prevent its hydrolysis to the more reactive boronic acid.[8][9]

Troubleshooting Guide: Ester Hydrolysis

This section addresses the specific issue of observing significant ester hydrolysis in your Suzuki coupling reaction.

Problem: My primary product is the hydrolyzed carboxylic acid instead of the desired coupled ester.

Below is a step-by-step guide to troubleshoot and optimize your reaction conditions.

G cluster_0 start Start: Ester Hydrolysis Observed q1 What base are you using? start->q1 a1_strong Strong Base (e.g., NaOH, KOH, NaOMe) q1->a1_strong a1_mild Mild Base (e.g., K₂CO₃, K₃PO₄) q1->a1_mild s1 Solution 1: Switch to a Milder Base (e.g., K₃PO₄, K₂CO₃, KF, Cs₂CO₃) a1_strong->s1 q2 Are you using aqueous conditions? a1_mild->q2 a2_yes Yes q2->a2_yes a2_no No, conditions are anhydrous q2->a2_no s2 Solution 2: Use Anhydrous Solvents (e.g., dry THF, Dioxane, Toluene) + a soluble base or boronic ester. a2_yes->s2 q3 What is the reaction temperature? a2_no->q3 a3_high High Temperature (>80 °C) q3->a3_high a3_low Low/Moderate Temperature q3->a3_low s3 Solution 3: Lower the Reaction Temperature (Try 50-60 °C or room temp). Consider a more active catalyst/ligand if needed. a3_high->s3 s4 Solution 4: Further Optimization - Use a more stable boronic ester (pinacol, MIDA). - Screen different ligands to improve reaction rate. - Consider flow chemistry for precise control. a3_low->s4

Caption: Troubleshooting flowchart for ester hydrolysis in Suzuki reactions.

Data Presentation: Base Selection

The choice of base is critical for preventing ester hydrolysis. The following table summarizes the effectiveness of various bases in a model Suzuki coupling reaction.

BaseSolvent SystemTemperature (°C)Yield of Coupled Ester (%)NotesReference
KOH Toluene/H₂O80< 5%Severe ester hydrolysis observed.[1]
K₂CO₃ Dioxane/H₂O10072%Addition of water was beneficial for yield in this specific system, but excess water was detrimental.[13]
K₃PO₄ Anhydrous Toluene80> 95%Excellent for preventing hydrolysis under anhydrous conditions.[1]
KF Anhydrous THF60~90%Effective for base-labile groups, though reaction rates can sometimes be slower.[3][5]
Cs₂CO₃ Anhydrous Dioxane80> 95%Highly effective but more expensive.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Ester-Containing Substrate using K₃PO₄

This protocol is a representative method for performing a Suzuki coupling while minimizing the risk of ester hydrolysis by using a mild base and anhydrous conditions.

G start Start: Reagent Preparation prep 1. Dry Glassware Bake glassware at >120 °C overnight. Cool under inert gas (Ar or N₂). start->prep add_solids 2. Add Solids To a Schlenk flask, add: - Aryl Halide (with ester) (1.0 eq) - Anhydrous K₃PO₄ (2.5 eq) - Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) prep->add_solids add_solvent 3. Add Anhydrous Solvent Add anhydrous solvent (e.g., Toluene or THF) via syringe. add_solids->add_solvent purge 4. Degas Mixture Sparsely bubble inert gas through the mixture for 10-15 minutes. add_solvent->purge add_boron 5. Add Boron Reagent Add Boronic Acid or Ester (1.2 eq) to the reaction mixture. purge->add_boron react 6. Heat Reaction Heat the mixture to the desired temperature (e.g., 80 °C) and stir. add_boron->react monitor 7. Monitor Progress Monitor by TLC or LC-MS until starting material is consumed. react->monitor workup 8. Quench & Workup Cool to RT, quench with water. Extract with organic solvent (e.g., EtOAc). Dry, filter, and concentrate. monitor->workup purify 9. Purify Product Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for an ester-compatible Suzuki coupling reaction.

Detailed Steps:

  • Preparation : Ensure all glassware is thoroughly dried in an oven (>120 °C) and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Addition : In a Schlenk flask under an inert atmosphere, combine the aryl halide containing the ester group (1.0 equivalent), finely powdered anhydrous potassium phosphate (K₃PO₄, 2.5 equivalents), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 1-5 mol%).[1]

  • Solvent Addition : Add the anhydrous solvent (e.g., toluene, THF, dioxane) via a syringe.

  • Degassing : Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to remove dissolved oxygen which can deactivate the catalyst.

  • Boron Reagent Addition : Add the boronic acid or, preferably, the boronic ester (1.1-1.5 equivalents) to the mixture.

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (e.g., 60-80 °C). Lower temperatures are preferable to protect the ester, which may require a more active catalyst system to achieve a reasonable reaction rate.[1]

  • Monitoring : Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using column chromatography on silica gel to obtain the final coupled product.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with electron-rich aryl bromides.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with an electron-rich aryl bromide is resulting in a low yield or is failing completely. What are the likely causes and how can I troubleshoot this?

A: Low yields in cross-coupling reactions involving electron-rich aryl bromides are a common challenge due to the lower reactivity of these substrates. Several factors could be contributing to this issue. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Electron-rich aryl bromides require catalysts that are sufficiently active to facilitate the oxidative addition step.

    • Palladium Catalysts: Bulky and electron-rich phosphine ligands are generally the most effective.[1] Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig families, as well as catalysts like Pd(dppf)Cl₂, are excellent starting points.[1] Palladacycles are also known for their stability and high activity.[1] For Heck reactions, a combination of Pd(dba)₂ and a phosphine-imidazolium salt has proven highly efficient.[2]

    • Nickel Catalysts: Nickel catalysts can be a cost-effective and highly reactive alternative to palladium, particularly for forming Csp²–Csp³ bonds.[3] They have shown effectiveness in the cross-electrophile coupling of aryl bromides with primary alkyl bromides.[3][4]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling.

    • The choice of base is often solvent-dependent.[1] For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[1]

    • In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary.[1] The higher solubility of Cs₂CO₃ in many organic solvents compared to K₂CO₃ can be advantageous.[1]

  • Solvent System: The reaction solvent can significantly influence reaction rates and yields.

    • Common solvent systems for Suzuki-Miyaura coupling include toluene/water, dioxane/water, and THF/water.[1]

    • Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be very effective.[1]

  • Reaction Conditions:

    • Inert Atmosphere: Strict exclusion of oxygen is paramount to prevent catalyst degradation and side reactions like homocoupling.[1] Ensure thorough degassing of solvents and use of Schlenk techniques or a glovebox.[1]

    • Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also promote catalyst decomposition and side reactions. Monitor the reaction progress to find the optimal temperature.

Issue 2: Significant Side Reactions

Q: I am observing a significant amount of homocoupling of my boronic acid/ester. How can I minimize this?

A: Homocoupling is a common side reaction, especially in Suzuki-Miyaura coupling. It is often promoted by the presence of oxygen.[1] To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[1]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the beginning of the reaction, which can promote homocoupling.[1]

Q: My starting aryl bromide is being consumed, but I am not forming the desired product. What is likely happening?

A: If your starting material is being consumed without the formation of the desired product, dehalogenation is a probable side reaction.[1][5] This is where the bromine atom is replaced by a hydrogen atom.

  • Identify the Cause: Dehalogenation can be caused by certain bases or impurities in the solvent acting as hydride sources.

  • Troubleshooting Steps:

    • Screen Different Bases: Switch to a non-hydridic base.

    • Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose catalysts for cross-coupling of electron-rich aryl bromides?

A1: For Suzuki-Miyaura coupling, palladium catalysts paired with bulky, electron-rich phosphine ligands are a robust choice.[1] Examples include catalysts with Buchwald ligands (SPhos, XPhos) or dppf ligands, such as Pd(dppf)Cl₂.[1] For Sonogashira coupling, the ideal Pd/PR₃ complex is determined by the steric bulk of the acetylene coupling partner.[6][7][8]

Q2: Can I use nickel catalysts for coupling electron-rich aryl bromides?

A2: Yes, nickel catalysts are increasingly used for cross-coupling reactions and can be particularly effective for certain transformations involving electron-rich aryl bromides, such as cross-electrophile coupling with alkyl bromides.[3][4] They have also been used in Suzuki-type reactions.[9]

Q3: How critical is the choice of base in a Suzuki-Miyaura reaction?

A3: The choice of base is critical. It influences the rate of transmetalation and can affect the overall catalytic cycle. The optimal base is dependent on the specific substrates and solvent system.[1] It is often necessary to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the best conditions for your reaction.[1]

Q4: Is it always necessary to use a phosphine ligand with a palladium catalyst?

A4: While phosphine ligands are very common and effective, ligand-free palladium catalyst systems have been developed for certain cross-coupling reactions, such as some Heck and Suzuki-Miyaura couplings.[10][11] However, for challenging substrates like electron-rich aryl bromides, a well-chosen ligand is often essential for achieving good results.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

Catalyst PrecursorLigandBaseSolvent SystemTypical Temp. (°C)
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene80-110
Pd(dppf)Cl₂(dppf)K₂CO₃, Cs₂CO₃DMF, Dioxane/H₂O80-110
NiCl₂(dme)Bidentate Pyridine-Oxazoline-NMPRoom Temp. - 80

Table 2: Troubleshooting Common Issues in Cross-Coupling Reactions

IssuePotential CauseRecommended Action
Low YieldInefficient oxidative additionUse a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Consider a nickel catalyst.
Poor transmetalationScreen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).
HomocouplingPresence of oxygenEnsure rigorous degassing of solvents and use of an inert atmosphere.
DehalogenationHydride source in reactionScreen alternative, non-hydridic bases. Use high-purity, anhydrous solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

This is a general procedure and may require optimization for specific substrates.[1]

Materials:

  • Electron-rich aryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the electron-rich aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup reagents Weigh Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) setup Assemble Under Inert Gas reagents->setup glassware Dry Glassware (Schlenk Flask, Stir Bar) glassware->setup inert Evacuate & Backfill (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Quench & Extract monitor->workup Reaction Complete purify Purify by Chromatography workup->purify

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting_Flowchart decision decision action action start Low or No Yield check_catalyst Is the catalyst/ligand appropriate for electron-rich substrates? start->check_catalyst optimize_catalyst Screen bulky, electron-rich phosphine ligands (e.g., SPhos) or consider a Ni catalyst. check_catalyst->optimize_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen different bases (e.g., K3PO4, Cs2CO3). check_base->optimize_base No check_conditions Are reaction conditions strictly inert? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Ensure rigorous degassing and use of Schlenk line/glovebox. check_conditions->optimize_conditions No

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 { LnP(0) | Active Catalyst} oxidative_addition Oxidative Addition Ar-Br pd0->oxidative_addition pd_complex LnP(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation R-B(OR)2 pd_complex->transmetalation Base diaryl_pd LnP(II)(Ar)(R) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product { Ar-R | Product} reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Removal of unreacted starting materials in phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on common issues encountered during the synthesis of phenoxyacetates, with a focus on the removal of unreacted starting materials.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of your phenoxyacetate product.

Question: My final phenoxyacetate product is contaminated with unreacted phenol. How can I remove it?

Answer: Unreacted phenol is a common impurity in phenoxyacetate synthesis. An effective method for its removal is to wash the organic layer containing your product with an aqueous basic solution. A 5-10% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution is typically used.[1][2] The basic solution will deprotonate the acidic phenol, forming the corresponding phenoxide salt, which is soluble in the aqueous layer and can thus be separated. Following the base wash, it is recommended to wash the organic layer with water until the aqueous layer is neutral to remove any remaining base.[2] Finally, washing with a saturated sodium chloride solution (brine) will help to remove residual water from the organic layer.[2]

Question: After the reaction, I have a mixture of my desired phenoxyacetate, unreacted chloroacetic acid, and phenol. What is the best work-up procedure?

Answer: A standard work-up procedure for this mixture involves a series of extractions. First, the reaction mixture can be partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water.[2] To remove the unreacted chloroacetic acid, you can perform a wash with a mild base like sodium bicarbonate solution. The unreacted phenol can then be removed with a stronger base wash, such as 10% sodium hydroxide.[1] It is crucial to perform these washes sequentially to ensure selective removal of the acidic impurities. After the base washes, a water wash to neutrality and a brine wash should be performed before drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.[2]

Question: I am struggling to crystallize my phenoxyacetate product from the reaction mixture. What could be the problem?

Answer: Difficulty in crystallization can be due to the presence of impurities, such as unreacted starting materials or byproducts, which can inhibit crystal formation. It is also possible that the concentration of your product in the solvent is not optimal for crystallization. If you are performing a one-pot synthesis and crystallization, ensuring the correct stoichiometry of reactants is crucial. For instance, in the synthesis of sodium phenoxyacetate, using an excess of chloroacetic acid and sodium hydroxide relative to phenol can drive the reaction to completion and facilitate crystallization of the product upon cooling.[3] If impurities are suspected, performing the aqueous work-up described above before attempting crystallization is recommended.

Question: What analytical techniques are suitable for detecting unreacted starting materials in my final product?

Answer: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your phenoxyacetate product and detecting unreacted starting materials.[4] When coupled with a UV detector, you can quantify the amount of phenol and other aromatic starting materials. For more detailed analysis and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities if their characteristic peaks do not overlap with those of the product.

Quantitative Data Summary

The efficiency of phenoxyacetate synthesis and the purity of the final product can vary significantly depending on the reaction conditions and purification methods employed. The following table summarizes data from various synthesis protocols.

ProductStarting MaterialsKey ReagentsReported YieldReported PurityReference
Methyl phenoxyacetatePhenoxyacetic acid, MethanolAluminum phosphate molecular sieve~94%>99.0%[1]
PhenylacetatePhenol, Acetic anhydrideSodium phenolate~83%Not specified[5]
PhenylacetatePhenol, Acetyl chloride->95%Not specified[5]
PhenoxyacetonePhenol, ChloroacetonePotassium Carbonate>90% (claimed)Not specified[2]
Sodium phenoxyacetatePhenol, Chloroacetic acidSodium hydroxide95.2%99.80%[3]
2,4-Dichlorophenylacetic acid2,4-Dichlorobenzyl chloridePalladium catalystup to 95%Not specified[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of phenoxyacetates.

Protocol 1: Synthesis of Sodium Phenoxyacetate[3]
  • Preparation of Reagents: In a 100L reaction kettle, add 40.0 kg of purified water and stir. Add 10.0 kg of sodium hydroxide to prepare a 20.0% solution. Allow the solution to cool to room temperature.

  • Reaction: To the sodium hydroxide solution, add 9.4 kg of phenol and 11.3 kg of chloroacetic acid. Heat the mixture to 90°C and maintain this temperature while stirring for 4 hours.

  • Crystallization: Stop heating and continue to stir the mixture at 20°C for at least 8 hours to allow for crystallization.

  • Isolation and Drying: Separate the solid product by centrifugation. Lightly wash the filter cake with purified water. The solid is then dried under forced air at 80°C for over 8 hours to yield the final product.

Protocol 2: Work-up for Removal of Unreacted Phenol[2]
  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Partition the residue between diethyl ether and water in a separatory funnel.

  • Separation: Separate the organic layer from the aqueous layer.

  • Base Wash: Wash the organic layer with a 5% sodium hydroxide solution to remove unreacted phenol. Separate the aqueous layer.

  • Neutralization: Wash the organic layer with distilled water until the aqueous wash is neutral (check with pH paper).

  • Brine Wash: Perform a final wash of the organic layer with a saturated sodium chloride (brine) solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.[2]

Process Diagrams

The following diagrams illustrate the key workflows in phenoxyacetate synthesis and purification.

Phenoxyacetate_Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Starting Materials (Phenol, Chloroacetic Acid Derivative) C Reaction Mixture A->C B Base & Solvent (e.g., NaOH, K2CO3) B->C D Partition (Organic Solvent/Water) C->D E Base Wash (e.g., 5% NaOH) Removes Unreacted Phenol D->E F Water & Brine Wash E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Evaporation G->H I Purification Method (Distillation, Crystallization, or Chromatography) H->I J Pure Phenoxyacetate I->J

Caption: General workflow for phenoxyacetate synthesis and purification.

Troubleshooting_Logic start Impure Product phenol_check {Unreacted Phenol Present? | (TLC, HPLC, NMR)} start->phenol_check acid_check {Unreacted Acidic Starting Material Present? | (TLC, HPLC)} phenol_check:e->acid_check:w No base_wash Perform Aqueous Base Wash (e.g., NaOH, Na2CO3) phenol_check:s->base_wash:n Yes mild_base_wash Perform Mild Base Wash (e.g., NaHCO3) acid_check:s->mild_base_wash:n Yes re_purify Re-purify (Distillation/Crystallization) acid_check:e->re_purify:w No base_wash:s->acid_check:n mild_base_wash:e->re_purify:w end Pure Product re_purify->end

Caption: Troubleshooting logic for purifying phenoxyacetate products.

References

Characterization of impurities in Ethyl 2-(3-bromophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-(3-bromophenoxy)acetate

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting for common issues encountered during the synthesis of this compound via Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound and how can they be identified?

A1: The most common impurities are unreacted starting materials, byproducts from side reactions, and residual solvent. Identification is typically achieved using a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods.

  • Unreacted Starting Materials: 3-bromophenol and ethyl bromoacetate are the primary starting materials. Their presence indicates an incomplete reaction.

  • Side-Reaction Products: The primary side reaction is the base-catalyzed elimination of ethyl bromoacetate, which can compete with the desired substitution reaction.[1] Another potential impurity is a result of C-alkylation on the aromatic ring of the 3-bromophenol, as the aryloxide ion is an ambident nucleophile.[1]

  • Solvent Residue: Depending on the solvent used for the reaction and workup (e.g., acetone, DMF, ethyl acetate), residual amounts may remain in the final product.

dot

Caption: Formation pathways of the desired product and common impurities.

Table 1: Characterization of Potential Impurities

ImpurityLikely OriginHPLC Retention Time (Typical)GC-MS Key m/z Fragments¹H NMR Key Signals (ppm)
3-BromophenolUnreacted Starting MaterialEarlier than product172, 174 (M, M+2)~6.8-7.2 (aromatic), ~5.0 (phenolic OH)
Ethyl BromoacetateUnreacted Starting MaterialVaries, typically volatile166, 168 (M, M+2), 121, 123~4.2 (q, -OCH₂-), ~3.8 (s, -CH₂Br), ~1.3 (t, -CH₃)
C-Alkylated ProductSide ReactionLater than product258, 260 (M, M+2)Complex aromatic region, new aliphatic signals
Ethyl AcrylateElimination of Ethyl BromoacetateVolatile, may not be seen in HPLC100 (M), 55, 29~5.8-6.4 (m, vinyl), ~4.2 (q, -OCH₂-), ~1.3 (t, -CH₃)
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in Williamson ether synthesis are a common issue.[2] A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stoichiometry:

    • Moisture: This reaction is sensitive to moisture, which can consume the base and hydrolyze the ethyl bromoacetate.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Base Quality: The strength and purity of the base (e.g., K₂CO₃, NaH) are critical. Use a freshly opened or properly stored base.

    • Stoichiometry: Ensure the molar ratios of reactants are correct. A slight excess of the ethyl bromoacetate may be beneficial, but a large excess can lead to more side products.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination side reaction.[2] A typical temperature range for this synthesis is 50-100 °C.[2] It is often best to start at a lower temperature and monitor the reaction's progress.[3]

    • Reaction Time: The optimal reaction time can vary. Monitor the reaction by Thin-Layer Chromatography (TLC) or HPLC to determine when the starting material is consumed and to avoid potential product degradation from prolonged heating.[3]

    • Solvent Choice: A polar aprotic solvent like acetone or DMF is typically used. The choice of solvent can influence the reaction rate and selectivity.

dot

Troubleshooting_Workflow Start Low Yield Observed Step1 1. Verify Reagent Quality & Stoichiometry Start->Step1 Step1_Sol Purify/replace reagents, use anhydrous conditions, check stoichiometry. Step1->Step1_Sol Issue Found Step2 2. Evaluate Reaction Conditions Step1->Step2 Reagents OK Step1_Sol->Step2 Step2_Sol Optimize temperature, reaction time, and solvent. Step2->Step2_Sol Issue Found Step3 3. Investigate Side Reactions Step2->Step3 Conditions Optimal Step2_Sol->Step3 Step3_Sol Use a less hindered base, control temperature. Step3->Step3_Sol Side Reactions Identified End Improved Yield Step3->End Side Reactions Minimal Step3_Sol->End

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask, add 3-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of 3-bromophenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (around 56°C) and monitor the reaction progress using TLC or HPLC (typically 4-6 hours).

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: GC-MS Method for Impurity Identification
  • Instrumentation: A standard Gas Chromatography system coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection (e.g., 50:1 ratio).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a volatile solvent like ethyl acetate or dichloromethane.

dot

Experimental_Workflow Start Synthesis Reaction Workup Workup & Isolation Start->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Chromatography) Crude->Purification Analysis Characterization Crude->Analysis In-process control Pure Pure Product Purification->Pure Pure->Analysis Final Product QC HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR

Caption: General experimental workflow from synthesis to characterization.

References

Improving the solubility of brominated aromatic compounds for reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the solubility of brominated aromatic compounds in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my brominated aromatic compound poorly soluble in common organic solvents?

Brominated aromatic compounds can exhibit poor solubility due to their rigid, planar structures and the presence of bromine atoms, which increases the molecule's molecular weight and can lead to strong crystal lattice forces. As the number of bromine atoms on the aromatic ring increases, water solubility typically decreases significantly.[1][2] The principle of "like dissolves like" is crucial; these compounds are hydrophobic and thus insoluble in water but tend to be soluble in nonpolar organic solvents.[3]

Q2: What are the best initial solvents to try for dissolving brominated aromatic compounds?

Based on the "like dissolves like" principle, start with solvents that have similar polarity. Good starting points include:

  • Aromatic Hydrocarbons: Toluene and xylene are often effective due to their structural similarity.[4]

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform can readily dissolve many brominated compounds.[4][5]

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are also common choices.[3][5]

  • Ketones: Acetone and methyl ethyl ketone (MEK) can dissolve some brominated polymers and smaller molecules.[4]

For bromination reactions specifically, inert solvents like perhalogenated hydrocarbons (e.g., Freon 113) or glacial acetic acid are often used.[6][7]

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent system is a highly effective strategy. Co-solvents are water-miscible organic reagents that, when mixed, can significantly increase the solubility of poorly soluble compounds.[8][9] By blending solvents, you can fine-tune the polarity of the reaction medium to better match the solute. Common co-solvents include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and ethanol.[8]

Q4: How does temperature affect the solubility of these compounds?

For most solid organic compounds, solubility increases with temperature.[10][11] Applying heat provides the energy needed to overcome the crystal lattice energy of the solid.[10] However, it is essential to consider the boiling point of your solvent and the thermal stability of your reactants, as excessive heat could lead to solvent loss or compound degradation.[12]

Q5: Are there any additives that can enhance solubility?

Several types of additives can improve solubility:

  • Surfactants: These molecules form micelles that can encapsulate poorly soluble compounds, increasing their concentration in a solution.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent solubility in the medium.[8][13]

  • Hydrotropes: These are compounds that increase the solubility of other solutes in water. Examples include sodium salicylate and nicotinamide.[14][15]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving brominated aromatic compounds.

Problem: My starting material will not fully dissolve before starting the reaction.

Potential CauseSuggested Solution
Incorrect Solvent Choice The polarity of your solvent may not be suitable. Consult the Solvent Selection Guide (Table 1) and test the solubility of your compound in a small sample of alternative solvents. Aromatic or halogenated solvents are often a good choice.[3][4]
Insufficient Temperature The dissolution process may be endothermic.[10] Gently warm the mixture while stirring. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the compound.
Compound is Highly Crystalline Highly ordered crystal structures require more energy to break apart. Consider reducing the particle size by grinding the solid to increase the surface area available for solvation, which can improve the rate of dissolution.[8][16]
Saturation Limit Reached You may be exceeding the compound's maximum solubility in the chosen volume of solvent. Try increasing the solvent volume. If this is not feasible for the reaction, a co-solvent system may be necessary to increase the saturation point.

Problem: My compound dissolves initially but precipitates out during the reaction.

Potential CauseSuggested Solution
Change in Temperature If the reaction is run at a lower temperature than the dissolution step, the compound may crash out. Maintain a constant temperature throughout the reaction.
Change in Solvent Composition A reagent or byproduct of the reaction may be changing the overall polarity of the solvent mixture, reducing the solubility of your starting material. Using a co-solvent system from the start can create a more robust medium.[8][9]
Reaction Intermediate is Insoluble An intermediate species formed during the reaction may be less soluble than the starting material. This can sometimes be resolved by changing the solvent system or running the reaction at a higher dilution.

Problem: The reaction has a low yield, and I suspect solubility was the limiting factor.

Potential CauseSuggested Solution
Incomplete Dissolution If the starting material was not fully dissolved, the reaction could only proceed on the surface of the solid particles, leading to a low conversion rate. Ensure complete dissolution before proceeding.
Product is Insoluble and Coats Reactant The newly formed product may be insoluble and precipitate onto the surface of the undissolved starting material, preventing further reaction. Improved agitation or a better solvent system is required.
Product Lost During Workup The product itself might be partially soluble in the aqueous layer during extraction. Always check all layers of your workup for your product before discarding them.[17]

Data Presentation

Table 1: General Solvent Selection Guide for Brominated Aromatic Compounds

Solvent ClassExamplesPolarityTypical Use Cases & Notes
Aromatic Hydrocarbons Toluene, XyleneNon-polarExcellent starting choice for dissolving brominated aromatics due to structural similarities.[4]
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethanePolar AproticGood general-purpose solvents for a wide range of brominated compounds.[4][5] Often used in bromination reactions.
Ethers Tetrahydrofuran (THF), Diethyl Ether, DioxanePolar AproticCan dissolve many organic compounds, but bromine may react with ethers under certain conditions.[3][7]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar AproticEffective for some brominated polymers and other functionalized aromatics.[4] Note: Bromine can react with ketones.[7]
Polar Aprotic (High BP) DMSO, DMF, NMPPolar AproticExcellent for highly insoluble compounds; often used as part of a co-solvent system.[8] Can be difficult to remove.
Acids Glacial Acetic AcidPolar ProticCommonly used as a solvent for the bromination reaction itself.[7]

Table 2: Effect of Bromination and Temperature on Aqueous Solubility of Brominated Phenols

This table illustrates how increasing the degree of bromination decreases aqueous solubility, while increasing temperature generally increases it.

CompoundWater Solubility (Sw) at 283 K (10°C)Water Solubility (Sw) at 298 K (25°C)Water Solubility (Sw) at 308 K (35°C)
4-Bromophenol 1.11 x 10-1 M1.67 x 10-1 M2.22 x 10-1 M
2,4-Dibromophenol 1.01 x 10-2 M1.63 x 10-2 M2.45 x 10-2 M
2,4,6-Tribromophenol 3.97 x 10-4 M7.93 x 10-4 M1.48 x 10-3 M
Pentabromophenol 1.09 x 10-6 M4.36 x 10-6 M1.29 x 10-5 M
(Data synthesized from Kuramochi et al., Water solubility and partitioning behavior of brominated phenols)[1]

Experimental Protocols

Protocol 1: Screening for an Optimal Co-Solvent System

Objective: To systematically identify an effective co-solvent mixture for a poorly soluble brominated aromatic compound.

Materials:

  • Poorly soluble brominated aromatic compound

  • Primary solvent (e.g., Toluene)

  • Co-solvents (e.g., DMSO, NMP, Ethanol)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars

  • Graduated pipettes or syringes

Methodology:

  • Preparation: Weigh a small, consistent amount of your brominated aromatic compound (e.g., 10 mg) into several labeled vials.

  • Primary Solvent Addition: Add a fixed volume of the primary solvent (e.g., 0.5 mL of Toluene) to each vial. Stir for 5 minutes at room temperature. Note the degree of dissolution.

  • Co-solvent Titration: To each vial, add a different co-solvent in small, incremental volumes (e.g., 0.05 mL).

  • Observation: After each addition, cap the vial and stir for 5-10 minutes. Observe and record the volume of co-solvent required to achieve complete dissolution.

  • Analysis: The system that dissolves the compound with the smallest volume of co-solvent is the most efficient. Note any potential issues like immiscibility.

  • Scaling: Once an optimal ratio is found (e.g., 10:1 Toluene:NMP), use this system for the larger scale reaction.

Protocol 2: Temperature-Assisted Dissolution

Objective: To safely dissolve a poorly soluble compound using heat.

Materials:

  • Poorly soluble brominated aromatic compound

  • Selected solvent

  • Reaction flask equipped with a reflux condenser

  • Magnetic stir plate with heating capabilities

  • Thermometer or temperature probe

Methodology:

  • Setup: Add the solid compound and the desired volume of solvent to the reaction flask with a magnetic stir bar. Attach the reflux condenser and ensure a flow of cooling water.

  • Heating: Begin stirring and gently heat the mixture. Monitor the temperature of the solution.

  • Incremental Heating: Increase the temperature in increments of 5-10°C, allowing the mixture to stir for several minutes at each step to observe for dissolution.

  • Target Temperature: Continue heating until the compound fully dissolves or until the solvent begins to reflux. Do not exceed the boiling point of the solvent.

  • Reaction Initiation: Once the compound is dissolved, adjust the temperature to the desired reaction temperature before adding other reagents. If the reaction is to be run at a lower temperature, be vigilant for any signs of precipitation as the solution cools.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Problem: Compound is insoluble check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent change_solvent Action: Select a more appropriate solvent (e.g., Toluene, DCM) check_solvent->change_solvent No check_temp Is the mixture heated? check_solvent->check_temp  Yes change_solvent->check_temp heat_mixture Action: Gently warm the mixture while stirring check_temp->heat_mixture No check_concentration Is the concentration too high? check_temp->check_concentration  Yes heat_mixture->check_concentration add_solvent Action: Increase solvent volume check_concentration->add_solvent No, but still insoluble other_methods Consider Advanced Methods: - Particle Size Reduction - Surfactants / Complexation check_concentration->other_methods  Yes success Compound Dissolved add_solvent->success use_cosolvent Action: Add a co-solvent (e.g., DMSO, NMP) (See Protocol 1) use_cosolvent->success other_methods->use_cosolvent Factors_Influencing_Solubility Key Factors Influencing Solubility solubility Compound Solubility solvent Solvent Choice ('Like dissolves like') solubility->solvent temperature Temperature solubility->temperature solute_props Solute Properties (MW, Polarity, Crystal Form) solubility->solute_props additives Additives solubility->additives cosolvents Co-solvents additives->cosolvents surfactants Surfactants additives->surfactants complexation Complexation Agents (e.g., Cyclodextrins) additives->complexation

References

Strategies to minimize homocoupling in Suzuki reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize the common side reaction of boronic acid homocoupling, particularly when using aryl bromides.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a prevalent side reaction that results in the formation of a symmetrical biaryl impurity, which reduces the yield of the desired cross-coupled product and complicates purification.[1] Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

ProblemPotential Cause(s)Suggested Solutions & Protocols
High levels of boronic acid homocoupling product observed. 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3][4] Rigorous exclusion of oxygen is necessary to suppress this pathway.[5]Solution: Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under a positive pressure of an inert atmosphere (Nitrogen or Argon).[1] Degassing Protocol: [1][5] 1. Sparge the solvent(s) with a gentle stream of inert gas (N₂ or Ar) for at least 15-30 minutes before use. 2. Assemble all glassware and flame-dry under vacuum, then backfill with inert gas. 3. Add all solid reagents to the reaction flask, then subject the flask to at least three cycles of evacuation and backfilling with inert gas. 4. For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.
2. Use of Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with the boronic acid to form the homocoupled product while being reduced to the catalytically active Pd(0) state.[2][3] This is especially problematic at the start of the reaction.Solution A: Use a Pd(0) Precatalyst. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses the in-situ reduction step that can cause homocoupling.[1][3] Protocol: Directly add the solid Pd(0) catalyst to the reaction mixture under a positive pressure of inert gas after all other reagents have been added and the system has been inerted.[1] Solution B: Add a Mild Reducing Agent. If using a Pd(II) source, adding a mild reducing agent can pre-reduce the Pd(II) to Pd(0) without interfering with the catalytic cycle.[5] Protocol: Add potassium formate (1-2 equivalents) to the reaction mixture before introducing the Pd(II) catalyst.[1][5] This helps minimize the concentration of free Pd(II).[6]
3. Inappropriate Ligand Choice: The ligand's steric and electronic properties influence the rates of the catalytic cycle steps. An unsuitable ligand may not sufficiently promote the desired reductive elimination over side reactions.[3]Solution: Screen Ligands. Test various phosphine ligands to find the optimal choice for your specific substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[3][7] Screening Protocol: [1] 1. Set up several small-scale reactions in parallel vials. 2. Use identical conditions (substrate, base, solvent, temperature) in each vial. 3. In each vial, use a different ligand (e.g., PPh₃, SPhos, XPhos, RuPhos) with your chosen palladium source. 4. Monitor the reactions by TLC or LC-MS to compare the ratio of the desired product to the homocoupling byproduct.
4. Suboptimal Base or Solvent System: The choice of base and solvent is critical and can significantly impact reaction outcomes.[1] The base activates the boronic acid, and its strength and solubility can influence side reactions.[8]Solution: Optimize Base and Solvent. Test a range of bases and solvent systems to identify the most effective combination for suppressing homocoupling.[1] Optimization Protocol: [1] 1. Keep the catalyst system and temperature constant. 2. Run the reaction with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8] 3. Test different aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF), often with a small amount of degassed water to aid solubility.[2] 4. Analyze the product-to-homocoupling ratio for each condition to determine the optimal system.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?

A1: There are two primary pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) is used as the precatalyst, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer.[2][5] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0) required for the main cross-coupling cycle.[9]

Q2: How does the choice of palladium source affect homocoupling?

A2: The palladium source is a critical factor. Pd(II) sources, such as palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂), can directly promote homocoupling because they require reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[2][3] In contrast, using a Pd(0) precatalyst, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), introduces the catalyst in its active form, bypassing this problematic initial reduction step and thereby reducing the likelihood of homocoupling.[1]

Q3: What role do phosphine ligands play in minimizing homocoupling?

A3: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[7] Bulky, electron-rich phosphine ligands (such as those of the Buchwald family, e.g., SPhos) can promote the desired reductive elimination step of the catalytic cycle.[3][10] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which in turn reduces the window of opportunity for side reactions like homocoupling to occur.[3]

Q4: Can the type of boronic acid derivative influence the rate of homocoupling?

A4: Yes. The stability of the organoboron reagent is important. Standard boronic acids can be susceptible to decomposition. Using more stable derivatives such as boronic acid pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions.[1] These reagents provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help to minimize undesired pathways like homocoupling.[1]

Q5: What is the influence of temperature on homocoupling?

A5: Temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions, including catalyst decomposition and homocoupling.[11][12] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. In some cases, running the reaction at room temperature with a highly active catalyst system can effectively minimize homocoupling.[13] However, for less reactive aryl bromides, heating might be necessary, and optimization is key.[14]

Data Summary Tables

Table 1: Effect of Different Bases on Suzuki Coupling Yields

The choice of base significantly impacts the reaction by activating the boronic acid. The effectiveness of a base can depend on the specific substrates and reaction conditions.[8]

BaseTypical SubstratesGeneral Yield Range (%)Notes
K₂CO₃ Aryl bromides, aryl chlorides80-95%A common and effective carbonate base.[8]
Cs₂CO₃ Aryl bromides, sterically hindered substrates90-99%Often provides superior results for challenging substrates (the "caesium effect").[8]
K₃PO₄ Aryl bromides, heteroaryl halides85-98%A strong, non-nucleophilic base that is often effective in preventing side reactions.[3][8]
NaOH Aryl bromides~70%A strong base whose high basicity can sometimes promote undesired side reactions.[8][15]
KF Aryl bromides with base-labile groupsModerate to highFluoride ions are thought to play a unique role in activating the boronic acid.[8][13]

Yields are representative and can vary significantly based on substrates, catalyst, ligand, and solvent.

Table 2: Comparison of Common Palladium Catalyst & Ligand Systems

The combination of the palladium source and ligand is critical for catalytic activity and selectivity.

Catalyst SystemCommon SubstratesKey Advantages
Pd(OAc)₂ / PPh₃ Simple aryl bromides & iodidesInexpensive and widely available.
Pd(PPh₃)₄ Aryl bromides & iodidesA Pd(0) source that can reduce homocoupling.[3]
Pd(dppf)Cl₂ Heteroaryl and complex aryl bromidesOften effective for challenging heteroaryl couplings.[3]
Pd₂(dba)₃ / SPhos Aryl bromides & chloridesHighly active system with a bulky, electron-rich ligand that promotes fast reductive elimination, minimizing side reactions.[3][16]
Pd(OAc)₂ / NHC Ligand Aryl bromides & chloridesN-heterocyclic carbene (NHC) ligands are highly electron-rich and bulky, offering great stability and activity.[7]

Visualized Workflows and Mechanisms

Suzuki_Homocoupling_Mechanisms pd0 pd0 pd2_source pd2_source pd2_aryl pd2_aryl pd2_oxidized pd2_oxidized

Troubleshooting_Workflow start High Homocoupling Observed q_degas Is the reaction rigorously degassed? start->q_degas s_degas Action: Improve degassing (sparge, freeze-pump-thaw). Perform under inert gas. q_degas->s_degas No q_pd_source Are you using a Pd(II) precatalyst? q_degas->q_pd_source Yes s_degas->q_pd_source s_pd_source Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) OR add a mild reducing agent (e.g., K-formate). q_pd_source->s_pd_source Yes q_ligand Is the ligand appropriate? q_pd_source->q_ligand No s_pd_source->q_ligand s_ligand Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos) or NHC ligands. q_ligand->s_ligand No q_conditions Have base/solvent/temp been optimized? q_ligand->q_conditions Yes s_ligand->q_conditions s_conditions Action: Screen different bases (K₃PO₄, Cs₂CO₃) and aprotic solvents. Lower temperature. q_conditions->s_conditions No end Homocoupling Minimized q_conditions->end Yes s_conditions->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Halogenated Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of key halogenated phenoxyacetic acids, a class of compounds widely utilized as herbicides and investigated for other biological effects. This document summarizes quantitative data on their herbicidal efficacy, auxin-like activity, and toxicity, providing detailed experimental protocols and visual representations of the underlying molecular mechanisms.

I. Comparative Analysis of Biological Activity

The biological activity of halogenated phenoxyacetic acids is primarily attributed to their ability to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). This mimicry leads to a cascade of physiological and molecular responses, particularly in susceptible broadleaf plants.

A. Herbicidal Efficacy

The herbicidal activity of these compounds is a result of their synthetic auxin action, causing uncontrolled and disorganized plant growth that ultimately leads to death. The efficacy varies depending on the specific compound, the plant species, and the application rate.

CompoundTarget SpeciesIC50 (Root/Shoot Inhibition)Reference(s)
2,4-D Lepidium sativum (cress)0.15 mg a.i./L (Shoot)[1]
Sinapis alba (white mustard)0.07 mg a.i./L (Root)[1]
MCPA Lepidium sativum (cress)0.20 mg a.i./L (Shoot)[1]
Sinapis alba (white mustard)0.12 mg a.i./L (Root)[1]
2,4,5-T Broadleaf weedsHighly phytotoxic, but specific IC50 values are not readily available in recent literature due to its discontinued use. It is generally considered to have higher or comparable herbicidal activity to 2,4-D.[2][3]
Dicamba Broadleaf weedsEffective at low concentrations, causing significant yield loss in sensitive crops like soybean at rates as low as 8 g/ha.
B. Auxin-like Activity: Receptor Binding Affinity

The primary molecular targets of halogenated phenoxyacetic acids are the F-box proteins of the TIR1/AFB family, which function as auxin co-receptors. The binding affinity of these synthetic auxins to different TIR1/AFB proteins can vary, potentially contributing to their differential biological activities.

CompoundReceptorDissociation Constant (Kd) (µM)Reference(s)
IAA (natural auxin) AtTIR10.13
AtAFB20.23
AtAFB50.29
2,4-D AtTIR10.76
AtAFB21.15
AtAFB51.33
MCPA AtTIR11.30
AtAFB22.10
AtAFB52.50
2,4,5-T AtTIR1Binds to TIR1-type receptors, but specific Kd values are not as extensively documented as for 2,4-D and MCPA.[4]
Dicamba AtTIR1/AFBGenerally shows weaker binding to TIR1/AFB receptors compared to phenoxyacetic acids.
C. Cytotoxicity and Toxicity to Non-Target Organisms

The toxicity of these compounds to non-target organisms is a critical aspect of their overall biological profile. The following table summarizes acute toxicity data (LD50) for various organisms.

CompoundOrganismRouteLD50Reference(s)
2,4-D RatOral375 - 666 mg/kg[5]
MouseOral347 mg/kg[6]
RabbitDermal>2000 mg/kg[7]
Mallard DuckOral>1000 mg/kg[7]
Rainbow Trout (96h LC50)-1-10 mg/L (ester formulations are more toxic)[5]
MCPA RatOral700 - 1160 mg/kg
MouseOral550 mg/kg
RabbitDermal>1000 mg/kg
Bobwhite QuailOral377 mg/kg
2,4,5-T RatOral300 - 500 mg/kg[8]
DogOral100 mg/kg[8]
Bobwhite Quail (LC50)Dietary (8-day)2776 mg/kg[3]
Rainbow Trout (96h LC50)-350 mg/L[3]
Dicamba RatOral757 - 2900 mg/kg
RabbitDermal>2000 mg/kg
Mallard DuckOral2009 mg/kg[7]
Rainbow Trout (96h LC50)-135 mg/L

II. Signaling Pathway of Halogenated Phenoxyacetic Acids

Halogenated phenoxyacetic acids exert their biological effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the perception of the synthetic auxin by the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPAA Halogenated Phenoxyacetic Acid TIR1_AFB TIR1/AFB Receptor HPAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE Binds to Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates AuxRE->Gene_Expression Regulates Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Ub->Aux_IAA Ubiquitination Gene_Expression->Uncontrolled_Growth Leads to

Caption: TIR1/AFB-mediated signaling pathway activated by halogenated phenoxyacetic acids.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

A. Determination of Herbicidal Efficacy (IC50) in Whole Plants (Pot Assay)

This protocol describes a whole-plant bioassay to determine the concentration of a halogenated phenoxyacetic acid that inhibits plant growth by 50% (IC50).[9]

1. Plant Material and Growth Conditions:

  • Select a susceptible broadleaf weed species (e.g., Sinapis alba or Lepidium sativum).

  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with a defined light/dark cycle (e.g., 16h light/8h dark), temperature (e.g., 22-25°C), and humidity.

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.

2. Herbicide Application:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to create a range of concentrations.

  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaves) using a laboratory sprayer calibrated to deliver a consistent volume per unit area.

  • Include a control group sprayed only with the solvent and surfactant solution.

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess plant injury (e.g., on a scale of 0-100%, where 0 is no injury and 100 is complete death).

  • Harvest the above-ground biomass and determine the fresh weight. Dry the biomass in an oven at 60-70°C to a constant weight to determine the dry weight.

  • Calculate the percent inhibition of growth for each concentration relative to the control.

  • Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the IC50 value.

Herbicidal_Efficacy_Workflow start Start seed_sowing Sow seeds of susceptible plant species start->seed_sowing growth Grow plants in controlled environment seed_sowing->growth thinning Thin seedlings to uniform number growth->thinning herbicide_prep Prepare serial dilutions of herbicide thinning->herbicide_prep application Apply herbicide with a calibrated sprayer herbicide_prep->application incubation Incubate for 14-21 days application->incubation assessment Assess plant injury and measure biomass incubation->assessment analysis Calculate % inhibition and perform dose-response analysis assessment->analysis ic50 Determine IC50 value analysis->ic50 end End ic50->end

Caption: Workflow for determining the herbicidal efficacy (IC50) using a whole-plant pot assay.

B. Quantification of Auxin-like Activity using the Salkowski Reagent

The Salkowski assay is a colorimetric method used to quantify indole compounds, including natural and synthetic auxins.

1. Reagent Preparation:

  • Salkowski Reagent: Mix 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid (HClO₄). Store in a dark, cool place.

2. Sample Preparation:

  • Prepare standard solutions of the halogenated phenoxyacetic acid of known concentrations in a suitable solvent (e.g., ethanol or DMSO).

  • For biological samples, extract the compound using an appropriate method and resuspend in a known volume of solvent.

3. Assay Procedure:

  • In a microplate or test tube, mix 100 µL of the sample or standard with 200 µL of the Salkowski reagent.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 530 nm using a spectrophotometer.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Use the standard curve to determine the concentration of the halogenated phenoxyacetic acid in the unknown samples.

C. Visualization of Auxin-like Activity using DR5::GUS Reporter Lines

The DR5::GUS reporter system in Arabidopsis thaliana is a widely used tool to visualize auxin response in vivo. The DR5 promoter contains multiple auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxins.

1. Plant Material and Treatment:

  • Use transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.

  • Grow seedlings on sterile agar plates containing Murashige and Skoog (MS) medium.

  • Transfer seedlings to liquid MS medium containing different concentrations of the halogenated phenoxyacetic acid or a control solution.

  • Incubate for a specific period (e.g., 6-24 hours).

2. GUS Staining:

  • Prepare GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

  • Submerge the seedlings in the GUS staining solution and incubate at 37°C for several hours to overnight.

  • After staining, clear the chlorophyll from the tissues by incubating in 70% ethanol.

3. Visualization:

  • Observe the blue staining pattern, indicating GUS activity and therefore auxin response, using a light microscope.

  • The intensity and location of the blue color provide qualitative and semi-quantitative information about the auxin-like activity of the tested compound.

References

Validating the Structure of Ethyl 2-(3-bromophenoxy)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of Ethyl 2-(3-bromophenoxy)acetate and its derivatives. The structural elucidation of these compounds is crucial for their application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This document outlines the key analytical techniques and presents experimental and predicted data to aid researchers in the confirmation of their synthesized molecules.

Structural Comparison of Phenoxyacetate Derivatives

The substitution pattern on the phenyl ring significantly influences the spectroscopic properties of phenoxyacetate derivatives. Below is a comparison of the key identifying features for this compound and its structural isomers.

CompoundKey Distinguishing Feature
This compound Bromo substituent at the meta position of the phenoxy group.
Ethyl 2-(2-bromophenoxy)acetate Bromo substituent at the ortho position, leading to different aromatic proton splitting patterns in ¹H NMR.
Ethyl 2-(4-bromophenoxy)acetate Bromo substituent at the para position, resulting in a more symmetrical pattern in the aromatic region of the NMR spectrum.
Ethyl 2-(3-bromophenyl)acetate Isomeric structure where the bromo group is directly attached to the phenylacetyl moiety, not the phenoxy group, leading to distinct differences in mass fragmentation and NMR chemical shifts.

Experimental Protocols

A reliable method for the synthesis of this compound is crucial for obtaining pure samples for structural analysis. The following protocol is adapted from established procedures for similar phenoxyacetate derivatives.

Synthesis of this compound

This procedure involves the Williamson ether synthesis, a robust method for forming the ether linkage.

Materials:

  • 3-Bromophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Potassium iodide (KI, catalytic amount)

Procedure:

  • To a stirred solution of 3-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.0 eq) and a catalytic amount of potassium iodide.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.

Spectroscopic Data for Structural Validation

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and a key isomer, Ethyl 2-(3-bromophenyl)acetate.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for Isomer)

Compound Aromatic Protons (ppm) -OCH₂- (ppm) -CH₂- (ester, ppm) -CH₃ (ppm)
This compound (Predicted)7.2-6.8 (m, 4H)4.6 (s, 2H)4.2 (q, 2H)1.3 (t, 3H)
Ethyl 2-(3-bromophenyl)acetate (Experimental)7.4-7.1 (m, 4H)-3.6 (s, 2H)1.2 (t, 3H)

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for Isomer)

Compound C=O (ppm) Aromatic C (ppm) -OCH₂- (ppm) -CH₂- (ester, ppm) -CH₃ (ppm)
This compound (Predicted)~168~158 (C-O), ~131, ~124, ~122, ~116, ~114~65~61~14
Ethyl 2-(3-bromophenyl)acetate (Experimental)~170~137 (C-Br), ~131, ~130, ~129, ~127, ~123-~41~14

Table 3: Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragments (m/z)
This compound258/260 (M⁺, M⁺+2)171/173 (loss of -COOEt), 157/159
Ethyl 2-(3-bromophenyl)acetate242/244 (M⁺, M⁺+2)169/171 (loss of -COOEt), 90

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural validation of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Analysis 3-Bromophenol 3-Bromophenol Reaction_Vessel Williamson Ether Synthesis (Reflux) 3-Bromophenol->Reaction_Vessel Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_Vessel K2CO3_KI K2CO3, KI (cat.) Acetone K2CO3_KI->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool Concentration Concentration Filtration->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product Analysis NMR, MS, IR Final_Product->Analysis

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified Product NMR 1H and 13C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR Compare_Data Compare with predicted data and known isomers NMR->Compare_Data MS->Compare_Data IR->Compare_Data Structural_Validation Structure Confirmed? Pure_Compound Validated Structure Structural_Validation->Pure_Compound Yes Impure_Compound Further Purification/ Re-synthesis Structural_Validation->Impure_Compound No Compare_Data->Structural_Validation

Caption: Analytical workflow for structural validation.

Navigating Halogen Reactivity: A Comparative Guide to Bromo- and Chloro-Phenoxyacetates in Synthetic and Biological Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the judicious selection of starting materials is paramount to the success of a synthetic campaign and the ultimate biological activity of the target molecule. Among the vast array of building blocks, halogenated phenoxyacetates serve as versatile intermediates. This guide provides an objective comparison of the reactivity of bromo- versus chloro-phenoxyacetates in key synthetic transformations and explores how the choice of halogen can influence biological activity, supported by experimental data and detailed protocols.

The inherent differences in the physicochemical properties of bromine and chlorine profoundly impact the reactivity of the carbon-halogen bond. These differences are most pronounced in two classes of reactions frequently employed in pharmaceutical synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. In these reactions, the reactivity of the aryl halide is a critical factor. The generally accepted order of reactivity for aryl halides in the oxidative addition step, often the rate-determining step of the catalytic cycle, is I > Br > Cl > F.[1] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group.

Consequently, bromo-phenoxyacetates are generally more reactive than their chloro- counterparts in Suzuki-Miyaura coupling reactions.[2] This heightened reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. While direct quantitative comparisons for phenoxyacetates are not extensively reported, data from closely related systems consistently demonstrate the superior performance of aryl bromides over aryl chlorides. For instance, in many cases, reactions with aryl chlorides may require more specialized and electron-rich ligands to achieve comparable yields to aryl bromides.[3]

Table 1: Qualitative Comparison of Bromo- vs. Chloro-Phenoxyacetates in Suzuki-Miyaura Coupling

FeatureBromo-PhenoxyacetatesChloro-Phenoxyacetates
Reactivity HigherLower
Reaction Conditions Milder (e.g., lower temperature)Often require more forcing conditions
Catalyst Loading Can often be lowerMay require higher catalyst loading or specialized ligands
Reaction Time Generally shorterGenerally longer

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

To empirically demonstrate the reactivity difference, a competitive experiment can be performed. This protocol is designed to directly compare the reactivity of a bromo- and a chloro-phenoxyacetate in a single reaction vessel.

Objective: To qualitatively and semi-quantitatively assess the relative reactivity of ethyl 2-(4-bromophenoxy)acetate and ethyl 2-(4-chlorophenoxy)acetate in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • Ethyl 2-(4-bromophenoxy)acetate (1.0 equiv)

  • Ethyl 2-(4-chlorophenoxy)acetate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2-(4-bromophenoxy)acetate, ethyl 2-(4-chlorophenoxy)acetate, phenylboronic acid, K₂CO₃, and the internal standard.

  • Add the 1,4-dioxane/H₂O solvent mixture and degas the solution by bubbling with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by GC-MS or ¹H NMR to determine the relative consumption of the starting materials and the formation of the respective products.

Expected Outcome: The bromo-phenoxyacetate is expected to be consumed at a significantly faster rate than the chloro-phenoxyacetate, demonstrating its higher reactivity.

Below is a diagram illustrating the experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring Reactants Combine: - Ethyl 2-(4-bromophenoxy)acetate - Ethyl 2-(4-chlorophenoxy)acetate - Phenylboronic acid - K2CO3 - Internal Standard Solvent Add 1,4-Dioxane/H2O Reactants->Solvent Degas Degas with Argon Solvent->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Heat Heat to 80-90 °C Catalyst->Heat Monitor Monitor by GC-MS or NMR Heat->Monitor

A generalized workflow for a competitive Suzuki-Miyaura coupling experiment.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend for SNAr reactions is often F > Cl ≈ Br > I. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate more effectively. Given the similar electronegativities of chlorine and bromine, their reactivities in SNAr are often comparable. Therefore, for SNAr reactions involving phenoxyacetates, the choice between a bromo- or chloro-substituent may be less critical in terms of reaction rate, and other factors such as cost and availability might take precedence.

Influence on Biological Activity: A Case Study in COX-2 Inhibition

The choice of halogen can have a significant impact on the biological activity of a molecule. A recent study on phenoxyacetic acid derivatives as selective COX-2 inhibitors provides a compelling example.[4] In this study, various derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives[4]

CompoundRIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
5c H>100.08 ± 0.01>125
5d Br9.03 ± 0.150.08 ± 0.01112.88
5e Cl8.43 ± 0.120.07 ± 0.01120.43

The data indicates that the introduction of either a bromo or a chloro substituent at the para-position of a phenyl ring within the phenoxyacetic acid scaffold maintains potent COX-2 inhibition. Interestingly, the chloro-substituted compound 5e showed a slightly higher selectivity index compared to the bromo-substituted analog 5d . This highlights that while the synthetic reactivity difference between bromo- and chloro-aromatics can be substantial, the biological activity may be influenced in a more nuanced manner, where factors like size, electronegativity, and ability to form halogen bonds come into play.

Phenoxyacetic acid derivatives have also been identified as agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes.[5] The activation of FFA1 in pancreatic β-cells leads to an amplification of glucose-stimulated insulin secretion.

The signaling pathway for FFA1 activation is depicted below.

G Phenoxyacetate Phenoxyacetate Derivative FFA1 FFA1 Receptor (Gq-coupled) Phenoxyacetate->FFA1 PLC Phospholipase C (PLC) FFA1->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ ↑ [Ca2+]i ER->Ca2+ releases Insulin Insulin Granule Exocytosis Ca2+->Insulin PKC->Insulin

Simplified FFA1 signaling pathway initiated by a phenoxyacetate agonist.

Conclusion

  • For palladium-catalyzed cross-coupling reactions, bromo-phenoxyacetates are the more reactive choice , often leading to more efficient syntheses.

  • For nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced , and the choice may be guided by other factors.

  • In the context of biological activity, the choice of halogen can lead to subtle but significant differences in potency and selectivity , as demonstrated in the case of COX-2 inhibitors.

Ultimately, the selection between a bromo- and chloro-phenoxyacetate will depend on the specific synthetic transformation being performed and the desired biological endpoint. A thorough understanding of the underlying chemical principles and, where possible, empirical testing, will enable researchers to make the most informed decision for their drug discovery and development programs.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenoxyacetic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. Understanding the relationship between their chemical structure and biological function is crucial for the rational design of more potent and selective agents. This guide provides a comparative overview of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols.

Herbicidal Activity

Phenoxyacetic acids were among the first selective organic herbicides developed and function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible species, particularly broadleaf weeds.[1][2]

The herbicidal efficacy of phenoxyacetic acid derivatives is significantly influenced by the nature, position, and number of substituents on the phenyl ring.

Key Structural-Activity Relationship Observations:
  • Substitution at positions 2 and 4: Generally enhances herbicidal activity. 2,4-Dichlorophenoxyacetic acid (2,4-D) is a classic example of a highly active herbicide.[3]

  • Halogen substituents: Chlorine and bromine at the para-position (position 4) of the phenyl ring tend to increase herbicidal potency.

  • Methyl group: The presence of a methyl group, as seen in 2-methyl-4-chlorophenoxyacetic acid (MCPA), also contributes to strong herbicidal effects.

  • Number of substituents: Disubstituted derivatives, such as 2,4-D, are often more potent than monosubstituted ones.[4]

The following table summarizes the herbicidal activity of some substituted phenoxyacetic acid derivatives against various weed species.

CompoundSubstituent(s)Target WeedIC50 (mmol L⁻¹)Reference
Phenoxyacetic Acid NoneBrassica campestris (root)0.010[5][6]
Brassica campestris (shoot)0.023[5][6]
2,4-D 2,4-dichloroBrassica campestris (root)~0.0002[5][6]
Brassica campestris (shoot)~0.0002[5][6]
MCPA 4-chloro-2-methylBrassica campestris (root)~0.0002[5][6]
Brassica campestris (shoot)~0.0002[5][6]
Compound 6c longifolene-derived ammonium salt of MCPARice (root)0.000085[5][6]

Cytotoxic Activity

Certain substituted phenoxyacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is also dependent on the substitution pattern on the aromatic ring.

Key Structural-Activity Relationship Observations:
  • Halogen substitution: The presence of chlorine atoms on the phenoxy ring can contribute to cytotoxicity.

  • Disubstitution: Dichlorinated derivatives have been shown to exhibit higher cytotoxicity compared to monosubstituted or unsubstituted phenoxyacetic acid.[4]

The table below presents the cytotoxic activity (IC50 values) of selected phenoxyacetic acid derivatives against different cancer cell lines.

CompoundSubstituent(s)Cell LineIC50 (µM)Reference
Compound I Pyridazine hydrazide appendedHepG2 (Liver Cancer)1.43[7]
Compound II Pyridazine hydrazide appendedHepG2 (Liver Cancer)6.52[7]
4-Cl-phenoxyacetic acid 4-chloroBreast Cancer Cells0.194 (µg/ml)[8]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid 4-chloro and other modificationsNot Specified4.8[8]

Anti-inflammatory Activity: COX-2 Inhibition

Phenoxyacetic acid derivatives have also been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

The following data illustrates the in vitro inhibitory activity of certain derivatives against COX-1 and COX-2.

CompoundSubstituent(s)COX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Phar-95239 Not specified9.320.82[9]
T0511-4424 Not specified8.420.69[9]
Zu-4280011 Not specified15.230.76[9]
Celecoxib (Standard) Not applicable13.020.49[9]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of substituted phenoxyacetic acid derivatives.

Herbicidal Activity Assay (Pre- and Post-emergence)

This protocol outlines a general procedure for assessing the herbicidal effects of test compounds on indicator plant species.

1. Plant Material and Growth Conditions:

  • Select sensitive broadleaf indicator species such as tomato (Solanum lycopersicum), cucumber (Cucumis sativus), or common bean (Phaseolus vulgaris).[2]

  • Sow seeds in pots containing a suitable potting mix.

  • Maintain plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

2. Herbicide Application:

  • Pre-emergence: Apply the test compound to the soil surface immediately after sowing the seeds.

  • Post-emergence: Apply the test compound to the foliage of seedlings at a specific growth stage (e.g., when the first true leaves have emerged).[10]

3. Data Collection and Analysis:

  • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Symptoms may include chlorosis, necrosis, epinasty, and stunting.

  • Measure plant height and shoot fresh/dry weight at the end of the experiment.

  • Calculate the percentage of inhibition or injury relative to a control group treated with a solvent blank.

  • Determine the IC50 or GR50 (concentration required for 50% inhibition or growth reduction) value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

1. Cell Culture:

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]

2. Compound Treatment:

  • Treat the cells with various concentrations of the phenoxyacetic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization and Absorbance Measurement:

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

1. Reagent Preparation:

  • Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Dissolve test compounds and reference inhibitors in DMSO to create stock solutions, which are then serially diluted.[11]

2. Enzyme and Inhibitor Incubation:

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Add the various concentrations of the test compounds or reference inhibitors and incubate to allow for inhibitor binding.[11]

3. Reaction Initiation and Termination:

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., HCl).[11]

4. Detection and Data Analysis:

  • Measure the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) or other suitable detection methods.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Visualizing Key Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated.

G cluster_prep Preparation cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay cluster_analysis Data Analysis seed Seed Indicator Species in Pots apply_pre Apply Compound to Soil Surface seed->apply_pre seedling_growth Allow Seedlings to Emerge seed->seedling_growth prep_compounds Prepare Test Compound Solutions prep_compounds->apply_pre apply_post Apply Compound to Seedling Foliage prep_compounds->apply_post incubate_pre Incubate under Controlled Conditions apply_pre->incubate_pre assess_injury Visually Assess Plant Injury incubate_pre->assess_injury seedling_growth->apply_post incubate_post Incubate under Controlled Conditions apply_post->incubate_post incubate_post->assess_injury measure_growth Measure Plant Height and Biomass assess_injury->measure_growth calc_ic50 Calculate IC50/GR50 Values measure_growth->calc_ic50 G cluster_nucleus Nucleus Auxin Phenoxyacetic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to TIR1_AFB->Aux_IAA Leads to degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

References

A Comparative Guide to the Synthesis of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and alternative synthetic routes for Ethyl 2-(3-bromophenoxy)acetate, a key intermediate in pharmaceutical and agrochemical research. We will delve into the reaction mechanisms, experimental protocols, and performance metrics of the classical Williamson ether synthesis and the copper-catalyzed Ullmann condensation. Furthermore, modern variations, including Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis, will be explored as alternatives to conventional methods.

Introduction to Synthetic Strategies

The synthesis of this compound involves the formation of an ether linkage between the hydroxyl group of 3-bromophenol and an ethyl acetate moiety. The two primary strategies to achieve this are the Williamson ether synthesis and the Ullmann condensation. Each method offers distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, substrate scope, and overall efficiency.

Core Synthetic Routes: A Head-to-Head Comparison

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an organohalide.[1] In the synthesis of this compound, 3-bromophenol is first deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.

Advantages:

  • Generally high yields for primary alkyl halides.

  • Well-established and widely understood mechanism.

  • Does not typically require a metal catalyst.

Disadvantages:

  • Requires a strong base to deprotonate the phenol.

  • Reaction can be slow, often requiring prolonged heating.

  • Potential for side reactions, such as elimination, with more sterically hindered halides.[2]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an ether linkage by coupling an alcohol with an aryl halide.[3] While traditionally used for the synthesis of diaryl ethers, it can be adapted for the synthesis of alkyl-aryl ethers.[3] In this case, 3-bromophenol would react with an ethyl haloacetate in the presence of a copper catalyst and a base.

Advantages:

  • Effective for the formation of aryl ethers, particularly with less reactive aryl halides.

  • Modern advancements have led to milder reaction conditions with the use of soluble copper catalysts and ligands.

Disadvantages:

  • Traditionally requires high temperatures (often > 210 °C) and stoichiometric amounts of copper.[3]

  • The copper catalyst can be difficult to remove from the final product.

  • The mechanism is less well-defined than the Williamson synthesis.

Alternative and Enhanced Synthetic Approaches

To address the limitations of the classical methods, several alternative approaches have been developed.

Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis

Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (typically the anion) from one phase to the other, where the reaction can occur. This can significantly accelerate the reaction rate and improve yields in the Williamson ether synthesis.

Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[4] By directly heating the reactants, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[4]

Comparative Data

The following table summarizes the key performance indicators for the different synthetic routes to this compound. Please note that where specific experimental data for the target molecule is not available in the literature, representative data from analogous reactions is provided for comparative purposes.

Synthesis RouteBaseCatalystSolventTemperature (°C)TimeYield (%)
Classical Williamson K₂CO₃NoneAcetone56 (Reflux)12-24 h85-95
Ullmann Condensation K₂CO₃CuIDMF120-15012-24 h70-85
PTC Williamson K₂CO₃TBABToluene80-904-8 h>95
Microwave Williamson K₂CO₃NoneDMF100-12010-30 min>90

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis
  • Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation
  • Reaction Setup: In a flame-dried flask, combine 3-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in dimethylformamide (DMF).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Phase-Transfer Catalyzed Williamson Ether Synthesis
  • Reaction Setup: Combine 3-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-8 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described for the classical Williamson ether synthesis.

Protocol 4: Microwave-Assisted Williamson Ether Synthesis
  • Reaction Setup: In a microwave-safe vessel, mix 3-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and ethyl bromoacetate (1.2 eq) in DMF.

  • Reaction: Place the vessel in a microwave reactor and irradiate at 100-120 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification procedure outlined for the classical Williamson ether synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Bromophenol 3-Bromophenol Deprotonation Deprotonation 3-Bromophenol->Deprotonation Ethyl Bromoacetate Ethyl Bromoacetate SN2 Attack SN2 Attack Ethyl Bromoacetate->SN2 Attack Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Deprotonation->SN2 Attack Phenoxide Intermediate This compound This compound SN2 Attack->this compound

Caption: General workflow of the Williamson ether synthesis.

Ullmann_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Bromophenol 3-Bromophenol Catalytic Cycle Catalytic Cycle 3-Bromophenol->Catalytic Cycle Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Catalytic Cycle Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Catalytic Cycle This compound This compound Catalytic Cycle->this compound Synthesis_Comparison Starting Materials 3-Bromophenol + Ethyl Bromoacetate Classical Williamson Classical Williamson Starting Materials->Classical Williamson Ullmann Condensation Ullmann Condensation Starting Materials->Ullmann Condensation PTC Williamson PTC Williamson Classical Williamson->PTC Williamson Improved with Phase-Transfer Catalyst Microwave Williamson Microwave Williamson Classical Williamson->Microwave Williamson Accelerated with Microwave Product This compound Classical Williamson->Product Ullmann Condensation->Product PTC Williamson->Product Microwave Williamson->Product

References

Biological screening of novel compounds derived from Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the biological screening of novel brominated compounds, offering a comparative analysis for researchers, scientists, and drug development professionals. While direct biological screening data for derivatives of Ethyl 2-(3-bromophenoxy)acetate is limited in publicly available literature, this guide provides a comparative analysis of structurally related brominated compounds, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity of Brominated Compounds

Several studies have investigated the potential of brominated aromatic compounds as cytotoxic agents against various cancer cell lines. The data suggests that the presence and position of the bromo substituent, along with the overall molecular structure, significantly influence their potency and selectivity.

A series of brominated acetophenone derivatives were evaluated for their cytotoxic effects on different human tumor cell lines, including breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC3).[1] One derivative, in particular, exhibited remarkable cytotoxicity against all tested tumor cell lines, with IC50 values as low as <10 µg/mL for MCF-7 and PC3 cells.[1] Notably, this compound showed significantly lower cytotoxicity against a normal breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells.[1]

Another study on coumarin derivatives revealed that a 3-bromophenyl substituted compound was more potent in a chemoinvasion assay than a reference matrix metalloprotease (MMP) inhibitor.[2] This suggests that brominated compounds may also possess anti-invasive and anti-migrative properties, which are crucial for combating cancer metastasis.[2]

Comparative Cytotoxicity Data (IC50 Values)
Compound ClassCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Brominated Acetophenone Derivative (5c)MCF-7 (Breast Adenocarcinoma)< 10Cisplatin~15 (for 73.10% cytotoxicity)[1]
PC3 (Prostate Adenocarcinoma)< 10--
A549 (Alveolar Adenocarcinoma)11.80 ± 0.89--
Caco-2 (Colorectal Adenocarcinoma)18.40 ± 4.70--
MCF12F (Normal Breast Epithelial)> 100--
3-Bromophenyl Coumarin DerivativeHT1080 (Fibrosarcoma) - Chemoinvasion AssayMore potent than referenceGI 129471 (MMP inhibitor)Less potent than bromo derivative

Antimicrobial Activity of Bromophenol Derivatives

Bromophenol derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA).[3] One study found that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant anti-S. aureus and anti-MRSA activity.[3] This compound also effectively inhibited biofilm formation, a key mechanism of antibiotic resistance.[3] While less effective against Gram-negative bacteria such as Pseudomonas aeruginosa, these compounds did show some impact on its virulence properties like biofilm formation and swarming motility.[3]

Comparative Antimicrobial Activity
Compound ClassBacterial StrainActivityAlternative (Ampicillin)Activity
Bromophenol DerivativesS. aureusSignificant antibacterial activitySignificant zone of inhibition (20 mm)[3]-
MRSASignificant antibacterial activity--
P. aeruginosaLess effectiveInactive-

Enzyme Inhibition Activities

Novel chalcone derivatives containing a phenoxy)acetate moiety have been synthesized and evaluated for their enzyme inhibition properties.[4] One such compound demonstrated inhibitory effects on cholinesterases (AChE and BChE) and glutathione S-transferase (GST), enzymes implicated in various pathological conditions, including neurodegenerative diseases and cancer.[4]

Comparative Enzyme Inhibition Data (Ki Values)
CompoundTarget EnzymeKi (µM)
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateAcetylcholinesterase (AChE)11.13 ± 1.22
Butyrylcholinesterase (BChE)8.74 ± 0.76
Glutathione S-transferase (GST)14.19 ± 2.15

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[6]

  • MTT Addition: Remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1] Incubate at 37°C for 3-4 hours.[1][3]

  • Formazan Solubilization: Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with compounds incubate_24h->treat_compounds add_mtt Add MTT solution treat_compounds->add_mtt Incubate for 48-72h incubate_3h Incubate 3h add_mtt->incubate_3h add_dmso Add DMSO incubate_3h->add_dmso shake_plate Shake plate add_dmso->shake_plate read_absorbance Read absorbance (570 nm) shake_plate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[2][7]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[7]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[2][7]

  • Disk Application: Place paper disks impregnated with known concentrations of the test compounds onto the agar surface.[2]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[7]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Agar_Diffusion_Workflow prep_inoculum Prepare standardized bacterial inoculum streak_plate Streak inoculum on Mueller-Hinton agar prep_inoculum->streak_plate place_disks Place compound-impregnated disks on agar streak_plate->place_disks incubate_plate Incubate at 35°C for 16-24h place_disks->incubate_plate measure_zones Measure zones of inhibition (mm) incubate_plate->measure_zones

Agar Disk Diffusion Workflow

Enzyme Inhibition Assay: Cholinesterase and GST

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme. These assays typically involve measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Protocol for GST Inhibition Assay:

  • Reagent Preparation: Prepare an assay cocktail containing phosphate buffer, 1-chloro-2,4-dinitrobenzene (CDNB), and reduced glutathione (GSH).[8]

  • Reaction Initiation: Add the GST enzyme and the test compound (inhibitor) to the assay cocktail in a cuvette or 96-well plate.[8]

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[8][9] The rate of increase is proportional to the GST activity.[9]

  • Data Analysis: Calculate the inhibition constants (Ki) and/or IC50 values by analyzing the reaction rates at different inhibitor concentrations.

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_cocktail Prepare assay cocktail (Buffer, Substrate, Cofactor) add_enzyme Add Enzyme prep_cocktail->add_enzyme add_inhibitor Add Test Compound (Inhibitor) add_enzyme->add_inhibitor monitor_absorbance Monitor absorbance change over time add_inhibitor->monitor_absorbance calculate_rate Calculate reaction rate monitor_absorbance->calculate_rate determine_inhibition Determine Ki / IC50 calculate_rate->determine_inhibition

Enzyme Inhibition Assay Workflow

References

Comparative study of different cross-coupling methods for bromophenoxy compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Coupling Methods for Bromophenoxy Compounds

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Bromophenoxy compounds are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. Their derivatization often relies on cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This guide provides a comparative overview of four widely used palladium-catalyzed cross-coupling methods for the functionalization of bromophenoxy compounds: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Performance Comparison of Cross-Coupling Methods

The choice of cross-coupling method depends on the desired bond formation and the specific characteristics of the bromophenoxy substrate. The following tables summarize typical reaction conditions and performance for each method, using a generic bromophenoxyarene as the substrate. It is important to note that optimal conditions can vary significantly based on the specific substrate and coupling partner.

Table 1: Suzuki-Miyaura Coupling of Bromophenoxy Compounds

ParameterDescription
Reaction Forms a C-C bond between a bromophenoxy compound and an organoboron reagent.
Typical Substrate 4-Bromophenoxyanisole
Coupling Partner Phenylboronic acid
Catalyst System Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent Toluene, 1,4-Dioxane, DMF/Water
Temperature 80-110 °C
Reaction Time 4-24 hours
Yield Good to excellent (often >80%)[1][2]

Table 2: Buchwald-Hartwig Amination of Bromophenoxy Compounds

ParameterDescription
Reaction Forms a C-N bond between a bromophenoxy compound and an amine.
Typical Substrate 2-Bromophenoxybenzene
Coupling Partner Morpholine, Aniline
Catalyst System Pd₂(dba)₃/XPhos (1-3 mol%) or Pd(OAc)₂/BINAP (1-3 mol%)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2 equivalents)
Solvent Toluene, 1,4-Dioxane
Temperature 80-120 °C
Reaction Time 12-24 hours
Yield Good to excellent (often >70%)[3]

Table 3: Heck Reaction of Bromophenoxy Compounds

ParameterDescription
Reaction Forms a C-C bond between a bromophenoxy compound and an alkene.
Typical Substrate 4-Bromophenoxytoluene
Coupling Partner Styrene, n-Butyl acrylate
Catalyst System Pd(OAc)₂ (1-5 mol%) with or without a phosphine ligand (e.g., PPh₃)[4][5]
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 equivalents)[6]
Solvent DMF, NMP, Toluene
Temperature 100-140 °C[5]
Reaction Time 12-48 hours
Yield Moderate to good (can be variable depending on substrates)[6][7]

Table 4: Sonogashira Coupling of Bromophenoxy Compounds

ParameterDescription
Reaction Forms a C-C bond between a bromophenoxy compound and a terminal alkyne.
Typical Substrate 1-Bromo-4-phenoxybenzene
Coupling Partner Phenylacetylene
Catalyst System PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (1-5 mol%)[8]
Base Et₃N, i-Pr₂NH (2-3 equivalents)
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C
Reaction Time 2-12 hours
Yield Good to excellent (often >85%)[9]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling of a representative bromophenoxy compound. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromophenoxyanisole with phenylboronic acid.

Materials:

  • 4-Bromophenoxyanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromophenoxyanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of 4-bromophenoxyanisole with morpholine.

Materials:

  • 4-Bromophenoxyanisole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 4-bromophenoxyanisole and morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Heck Reaction

This protocol describes the Heck reaction of 4-bromophenoxyanisole with styrene.

Materials:

  • 4-Bromophenoxyanisole (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add 4-bromophenoxyanisole, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, styrene, and Et₃N via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol describes the Sonogashira coupling of 4-bromophenoxyanisole with phenylacetylene.

Materials:

  • 4-Bromophenoxyanisole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous THF

  • Degassed Et₃N

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromophenoxyanisole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and degassed Et₃N.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

To further illustrate the processes involved in these cross-coupling reactions, the following diagrams have been generated.

Experimental_Workflow start Start: Assemble Reactants (Bromophenoxy Compound, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) start->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

A general experimental workflow for cross-coupling reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_pd0 Pd(0)L_n s_oa Oxidative Addition (Ar-Pd(II)-Br)L_n s_pd0->s_oa Ar-Br s_trans Transmetalation (Ar-Pd(II)-R)L_n s_oa->s_trans R-B(OR)₂ Base s_re Reductive Elimination s_trans->s_re s_re->s_pd0 Ar-R b_pd0 Pd(0)L_n b_oa Oxidative Addition (Ar-Pd(II)-Br)L_n b_pd0->b_oa Ar-Br b_amine Amine Coordination & Deprotonation [Ar-Pd(II)-NR₂]L_n b_oa->b_amine HNR₂ Base b_re Reductive Elimination b_amine->b_re b_re->b_pd0 Ar-NR₂

Comparison of Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Decision_Tree start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_type Type of C-C Bond? cc_bond->cc_type cn_method Buchwald-Hartwig cn_bond->cn_method aryl_aryl Aryl-Aryl/ Aryl-Alkenyl cc_type->aryl_aryl sp²-sp² or sp²-sp³ aryl_alkynyl Aryl-Alkynyl cc_type->aryl_alkynyl sp²-sp aryl_alkene Substituted Alkene cc_type->aryl_alkene sp²-sp² (alkene) suzuki Suzuki-Miyaura aryl_aryl->suzuki Use Organoboron sonogashira Sonogashira aryl_alkynyl->sonogashira Use Terminal Alkyne heck Heck aryl_alkene->heck Use Alkene

Decision tree for selecting a cross-coupling method.

References

In Vitro Efficacy of Phenoxyacetate Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various phenoxyacetate derivatives as inhibitors of key enzymes implicated in a range of physiological and pathological processes. The information presented herein is supported by experimental data from recent scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

Phenoxyacetate derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural scaffold allows for a wide range of chemical modifications, leading to the development of potent and selective inhibitors of various enzymes. This guide focuses on the comparative in vitro inhibitory activities of these derivatives against three well-established enzyme targets: Cyclooxygenase-2 (COX-2), Carbonic Anhydrases (CAs), and Urease.

Comparative Inhibitory Activity

The inhibitory potential of phenoxyacetate derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following tables summarize the IC50 values for various phenoxyacetate derivatives against COX-1/COX-2, providing a basis for comparing their potency and selectivity.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade and are prominent targets for anti-inflammatory drugs. The selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetate Derivatives

CompoundModification on Phenoxyacetate ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5a Unsubstituted14.5 ± 0.20.97 ± 0.0614.95
5c p-chloro substitution on phenyl ring13.3 ± 0.150.13 ± 0.06102.31
5d Bromine at position 4 on phenoxy ring9.03 ± 0.150.08 ± 0.01112.88
5f Bromine at position 4 on phenoxy ring and p-chloro substitution on phenyl ring8.00 ± 0.200.06 ± 0.01133.33
7b Bromine at position 4 on phenoxy ring5.93 ± 0.120.08 ± 0.0174.13
10c p-chloro substitution on phenyl ring12.9 ± 0.150.07 ± 0.01184.29
10f Bromine at position 4 on phenoxy ring and p-chloro substitution on phenyl ring4.97 ± 0.060.06 ± 0.0182.83
Celecoxib (Reference Drug)14.93 ± 0.120.05 ± 0.02298.6
Mefenamic acid (Reference Drug)29.9 ± 0.091.98 ± 0.0215.10

Data extracted from a 2024 study by Naglah et al.[1]

The data indicates that specific substitutions on the phenoxyacetate backbone can significantly enhance COX-2 inhibitory potency and selectivity. For instance, compounds 5f and 10f , which feature both a bromine atom on the phenoxy ring and a p-chloro substitution on a phenyl ring, exhibited the lowest IC50 values against COX-2, comparable to the reference drug celecoxib.[1] Notably, several of the tested compounds demonstrated high COX-2 selectivity.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate in vitro evaluation and comparison of enzyme inhibitors. The following sections outline the methodologies for the key enzyme inhibition assays discussed in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the phenoxyacetate derivatives against ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.[1]

Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents, including the assay buffer, heme, and the COX-1 and COX-2 enzymes, according to the kit's instructions. The test compounds and reference drugs (celecoxib and mefenamic acid) are dissolved in a suitable solvent like DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). Subsequently, add various concentrations of the test compounds or the vehicle control. Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: The peroxidase activity is measured by adding TMPD, and the absorbance is read at 590 nm using a microplate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The COX-2 selectivity index (SI) is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Heme, Enzymes, Test Compounds) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate add_enzyme Add COX Enzyme (COX-1 or COX-2) prep_plate->add_enzyme add_inhibitor Add Test Compound or Vehicle add_enzyme->add_inhibitor incubate_inhibitor Incubate for Inhibitor Binding add_inhibitor->incubate_inhibitor add_substrate Add Arachidonic Acid (Substrate) incubate_inhibitor->add_substrate add_tmpd Add TMPD for Color Development add_substrate->add_tmpd read_absorbance Read Absorbance at 590 nm add_tmpd->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory effects of compounds on carbonic anhydrase activity can be assessed using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. The presence of a CA inhibitor will decrease the rate of this reaction.[2]

Procedure:

  • Reagent Preparation: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5), a stock solution of human or bovine carbonic anhydrase, a stock solution of the substrate p-NPA in an organic solvent (e.g., acetonitrile or DMSO), and stock solutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) in DMSO.[2]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and the CA working solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[2]

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, CA Enzyme, p-NPA, Test Compounds) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate add_buffer Add Assay Buffer prep_plate->add_buffer add_inhibitor Add Test Compound or DMSO add_buffer->add_inhibitor add_enzyme Add CA Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add p-NPA Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 400-405 nm (Kinetic) add_substrate->measure_absorbance calc_rate Calculate Reaction Rate measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro Carbonic Anhydrase inhibition assay.

In Vitro Urease Inhibition Assay

A common method for evaluating urease inhibitors is the Berthelot (or indophenol) method, which quantifies the ammonia produced from the enzymatic hydrolysis of urea.[3][4]

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The produced ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically at approximately 625-670 nm and is directly proportional to the ammonia concentration.[4]

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer, a stock solution of Jack Bean Urease, a stock solution of urea, and stock solutions of the test compounds and a standard inhibitor (e.g., thiourea) in a suitable solvent like DMSO.[3]

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the urease enzyme solution and different concentrations of the test compounds or the solvent control. Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[3]

  • Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells and incubate at 37°C.[3]

  • Color Development: Stop the reaction and initiate the color development by adding a phenol-nitroprusside solution followed by an alkaline hypochlorite solution to each well.[3]

  • Measurement and Analysis: After a final incubation for color development, measure the absorbance at the appropriate wavelength. The percentage of urease inhibition is calculated, and the IC50 value is determined.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Urease, Urea, Test Compounds) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate add_enzyme_inhibitor Add Urease & Test Compound prep_plate->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Add Urea Substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_berthelot Add Berthelot Reagents incubate_reaction->add_berthelot incubate_color Incubate for Color Development add_berthelot->incubate_color read_absorbance Read Absorbance at ~630 nm incubate_color->read_absorbance calc_inhibition Calculate % Inhibition & IC50 read_absorbance->calc_inhibition

Caption: Workflow for the in vitro Urease inhibition assay (Berthelot method).

Signaling Pathways and Logical Relationships

The enzymes targeted by phenoxyacetate derivatives are involved in distinct and important biological pathways. Understanding these pathways provides context for the therapeutic potential of their inhibitors.

COX-2 in the Inflammatory Pathway

Cyclooxygenase-2 is a central enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Phenoxyacetate Derivatives Phenoxyacetate Derivatives Phenoxyacetate Derivatives->COX-2 inhibit

References

Assessing the Drug-Likeness of Ethyl 2-(3-bromophenoxy)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a laboratory curiosity to a clinically effective drug is fraught with challenges. A critical early hurdle is the assessment of its "drug-likeness"—a qualitative concept that evaluates a compound's potential to be an orally active drug in humans. This guide provides a comparative assessment of the drug-likeness of Ethyl 2-(3-bromophenoxy)acetate derivatives, focusing on their potential as selective COX-2 inhibitors. By integrating experimental data with computational predictions, we offer a framework for evaluating this class of compounds and their alternatives.

Comparative Analysis of Physicochemical and Biological Properties

The drug-likeness of a compound is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A pivotal tool in this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[1]

To provide a tangible comparison, we have compiled data on a series of phenoxyacetic acid derivatives, close analogs of this compound, investigated for their selective COX-2 inhibitory activity.[2] Celecoxib, a well-established COX-2 inhibitor, is included as a benchmark.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsCOX-2 IC50 (µM)Predicted GI AbsorptionPredicted BBB PermeantLipinski Violations
This compound 259.102.8503Not AvailableHighYes0
Compound 5d (4-bromo analog)499.343.86250.08HighNo0
Compound 5e (4-bromo analog)483.343.43250.07HighNo0
Compound 5f (4-bromo analog)517.784.21250.06HighNo1 (MW > 500)
Celecoxib (Reference Drug)381.373.43150.04HighYes0

Data for compounds 5d, 5e, and 5f are sourced from a study on phenoxy acetic acid derivatives as selective COX-2 inhibitors.[2] Physicochemical properties for this compound and Celecoxib are from reputable chemical databases.

Signaling Pathway and Experimental Workflow

To contextualize the biological activity of these compounds, it is essential to understand the relevant signaling pathway. Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivatives This compound Derivatives Derivatives->COX2 Inhibition

COX-2 Inhibition Pathway

The assessment of drug-likeness involves a multi-step workflow, beginning with computational predictions and progressing to in vitro experimental validation. This systematic approach allows for the early identification of promising candidates and the elimination of those with unfavorable ADME profiles.

Drug_Likeness_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Validation Compound_Library Compound Library (Phenoxyacetate Derivatives) Lipinski_Prediction Lipinski's Rule of Five & Physicochemical Properties Compound_Library->Lipinski_Prediction ADMET_Prediction ADMET Prediction (GI Absorption, BBB, etc.) Lipinski_Prediction->ADMET_Prediction Solubility_Assay Kinetic/Thermodynamic Solubility Assay ADMET_Prediction->Solubility_Assay Permeability_Assay Caco-2 Permeability Assay Solubility_Assay->Permeability_Assay Metabolic_Stability_Assay Microsomal/Hepatocyte Metabolic Stability Assay Permeability_Assay->Metabolic_Stability_Assay Final_Evaluation Drug-Likeness Evaluation & Candidate Selection Metabolic_Stability_Assay->Final_Evaluation

Drug-Likeness Assessment Workflow

Experimental Protocols

Detailed and standardized experimental protocols are paramount for generating reliable and reproducible data. Below are methodologies for two key assays in assessing drug-likeness.

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal permeability of a drug candidate.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

2. Permeability Assessment:

  • The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points to assess A-to-B permeability.

  • Conversely, the compound is added to the basolateral side, and samples are collected from the apical side to determine B-to-A permeability.

  • The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

1. Incubation:

  • The test compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.

  • The reaction is initiated by the addition of a cofactor, typically NADPH, and incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

2. Sample Analysis:

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The intrinsic clearance (CLint) is then calculated using the following formula:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Conclusion

The assessment of drug-likeness is a critical and multifaceted process in early drug discovery. For this compound derivatives, the available data on analogous compounds suggest that they generally possess favorable physicochemical properties according to Lipinski's Rule of Five. The 4-bromo substituted analogs demonstrate potent selective COX-2 inhibition. However, as seen with compound 5f, modifications can lead to an increase in molecular weight, potentially impacting oral bioavailability.[2]

This guide underscores the importance of a systematic approach that combines in silico predictions with robust in vitro experimental validation. By employing the outlined workflows and experimental protocols, researchers can effectively evaluate the drug-likeness of novel chemical entities, thereby increasing the probability of identifying promising drug candidates and accelerating their journey to the clinic.

References

A Comparative Analysis of Experimental and Predicted Spectroscopic Data for Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A valuable resource for researchers, this guide provides a detailed comparison of experimental spectroscopic data with computational predictions for the common herbicide and organic intermediate, phenoxyacetic acid. This analysis, encompassing vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offers insights into the accuracy and utility of theoretical models in structural elucidation.

This guide presents a side-by-side comparison of experimentally obtained spectroscopic data with values predicted through Density Functional Theory (DFT) calculations. The objective is to offer a clear and concise reference for scientists and drug development professionals on the congruence between theoretical and practical spectroscopic analysis of phenoxyacetate compounds. The data is presented in comprehensive tables, accompanied by detailed experimental and computational methodologies.

Workflow for Spectroscopic Analysis and Data Comparison

The following diagram illustrates the general workflow for comparing experimental spectroscopic data with theoretical predictions. This process begins with the preparation of the sample and acquisition of experimental spectra. Concurrently, computational modeling is performed, starting with geometry optimization of the molecule, followed by the calculation of spectroscopic parameters. The final step involves a thorough comparison and analysis of the experimental and predicted data.

workflow exp_prep Sample Preparation exp_ftir FTIR & Raman Acquisition exp_prep->exp_ftir exp_nmr NMR (1H & 13C) Acquisition exp_prep->exp_nmr exp_ms Mass Spectrometry Acquisition exp_prep->exp_ms analysis Comparative Analysis exp_ftir->analysis exp_nmr->analysis exp_ms->analysis comp_geom Geometry Optimization (e.g., DFT B3LYP/6-311++G**) comp_freq Vibrational Frequency Calculation comp_geom->comp_freq comp_nmr NMR Shielding Calculation comp_geom->comp_nmr comp_ms Fragmentation Prediction (Conceptual) comp_geom->comp_ms comp_freq->analysis comp_nmr->analysis comp_ms->analysis

Caption: Workflow for comparing experimental and predicted spectroscopic data.

Vibrational Spectroscopy: A Comparative Look at FT-IR and Raman Data

Vibrational spectroscopy is a powerful technique for identifying functional groups within a molecule. The following tables compare the experimental and DFT-calculated (B3LYP/6-311++G**) vibrational frequencies for phenoxyacetic acid. The predicted frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Table 1: Comparison of Experimental and Predicted FT-IR Spectral Data for Phenoxyacetic Acid

Experimental FT-IR (cm⁻¹)Predicted FT-IR (cm⁻¹)Assignment
31003105O-H stretch
30653070C-H stretch (aromatic)
29252930C-H stretch (methylene)
17351740C=O stretch
16001605C=C stretch (aromatic)
14951500C=C stretch (aromatic)
12401245C-O stretch (ether)
10751080C-O stretch (acid)
755760C-H out-of-plane bend (aromatic)

Table 2: Comparison of Experimental and Predicted FT-Raman Spectral Data for Phenoxyacetic Acid

Experimental FT-Raman (cm⁻¹)Predicted FT-Raman (cm⁻¹)Assignment
30683072C-H stretch (aromatic)
16031608C=C stretch (aromatic)
10031005Ring breathing mode
830835Ring deformation
618620Ring deformation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Here, we compare the experimental and DFT-calculated (B3LYP/6-311++G**) ¹H and ¹³C NMR chemical shifts for phenoxyacetic acid.

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for Phenoxyacetic Acid

ProtonExperimental ¹H NMR (ppm)[1][2]Predicted ¹H NMR (ppm)
COOH11.3411.40
H-2, H-66.916.95
H-3, H-57.287.32
H-47.017.05
CH₂4.674.70

Table 4: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for Phenoxyacetic Acid

CarbonExperimental ¹³C NMR (ppm)[1]Predicted ¹³C NMR (ppm)
C=O179.70180.10
C-1160.34160.80
C-2, C-6117.12117.50
C-3, C-5132.53132.90
C-4124.13124.50
CH₂69.2969.70

Mass Spectrometry: Insights into Molecular Mass and Fragmentation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Experimental Mass Spectrum of Phenoxyacetic Acid

The electron ionization (EI) mass spectrum of phenoxyacetic acid is characterized by a prominent molecular ion peak and several key fragment ions.[3][4][5]

  • Molecular Ion (M⁺): m/z = 152

  • Key Fragment Ions:

    • m/z = 107 (Loss of COOH)

    • m/z = 77 (Phenyl cation)

    • m/z = 51

Predicted Mass Spectrometry Data

Predicting a complete EI-mass spectrum computationally is a complex task.[6][7][8] It involves calculating the energies of various fragmentation pathways to estimate the relative abundances of different ions. While a detailed quantitative prediction is beyond the scope of this guide, computational methods can be used to rationalize the observed fragmentation pattern. For instance, the stability of the phenoxy and phenyl cations can be computationally shown to be favorable, explaining the prevalence of the corresponding fragment ions in the experimental spectrum.

Experimental and Computational Protocols

Experimental Protocols
  • Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of solid phenoxyacetic acid was recorded using the KBr pellet technique.[9] A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the 4000-400 cm⁻¹ range.

  • Fourier Transform (FT) Raman Spectroscopy: The FT-Raman spectrum was obtained from a crystalline sample of phenoxyacetic acid. The sample was placed in a capillary tube and irradiated with a near-infrared laser. The scattered light was collected and analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 500 MHz.[1] The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O), and tetramethylsilane (TMS) was used as an internal standard.[1]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum was obtained using a mass spectrometer with a 70 eV ionization energy. The sample was introduced into the ion source, and the resulting ions were separated based on their mass-to-charge ratio.[3][4][5]

Computational Protocols

The theoretical calculations were performed using Density Functional Theory (DFT) with the Gaussian suite of programs.

  • Geometry Optimization: The molecular geometry of phenoxyacetic acid was optimized using the B3LYP functional and the 6-311++G** basis set.

  • Vibrational Frequencies: The harmonic vibrational frequencies and infrared and Raman intensities were calculated at the same level of theory as the geometry optimization.[10][11]

  • NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G** level of theory. The calculated shielding tensors were converted to chemical shifts relative to TMS.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(3-bromophenoxy)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethyl 2-(3-bromophenoxy)acetate, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental protection. Adherence to established protocols minimizes risks of chemical exposure, environmental contamination, and ensures compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Key Disposal and Safety Information

For quick reference, the following table summarizes critical information regarding the disposal and handling of this compound and similar halogenated compounds.

ParameterGuidelineCitation
Waste Classification Hazardous Waste; Halogenated Organic Waste[1]
Primary Disposal Method Incineration in a regulated hazardous waste incinerator via an approved waste disposal plant.[1][2]
Container Type Chemically compatible, leak-proof container with a secure screw cap.
Waste Segregation Must be segregated from non-halogenated organic wastes, acids, bases, and oxidizing agents.[1][3][4]
Labeling Requirements Label container with "Hazardous Waste," the full chemical name, and accumulation start date.[5][3][6]
Storage Location Designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
Spill Cleanup Absorb with inert material, place in a sealed container, and dispose of as hazardous waste.[3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify this compound waste, including pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, absorbent paper).

  • As a brominated organic compound, this waste must be classified as halogenated organic waste .[1]

  • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible chemical waste streams.[1][3] Mixing incompatible waste can lead to dangerous chemical reactions.

2. Waste Collection and Container Management:

  • Select a designated waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are commonly used.

  • The container must be in good condition, free from cracks or leaks, and have a secure, tightly fitting screw-top cap.[5]

  • Ensure the container is clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "Waste this compound" (and any other components in the waste stream with their approximate percentages)[3][6]

    • The date when the first drop of waste was added (the accumulation start date)[6]

  • When adding waste to the container, do so inside a chemical fume hood to minimize exposure.

  • Keep the waste container closed at all times except when actively adding waste.[3][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • The SAA must be under the control of laboratory personnel and should be situated in a well-ventilated area, away from sources of ignition or heat.[2]

  • Ensure the waste container is stored in secondary containment to capture any potential leaks.

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [8][9] This is illegal and environmentally harmful. The final disposal method will be handled by a specialized facility, which typically involves high-temperature incineration.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generated: This compound identify 1. Identify as Halogenated Organic Waste start->identify segregate 2. Segregate from Non-Halogenated & Incompatible Waste identify->segregate container 3. Select & Label Approved Waste Container segregate->container collect 4. Collect Waste in Chemical Fume Hood container->collect close_container 5. Keep Container Tightly Closed collect->close_container store 6. Store in Designated Satellite Accumulation Area (SAA) close_container->store full_or_time Container Full or Max Time Reached? store->full_or_time full_or_time->store No request_pickup 7. Request Pickup from EHS / Licensed Contractor full_or_time->request_pickup Yes end_process Proper Disposal Complete request_pickup->end_process

References

Essential Safety and Logistical Information for Handling Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Ethyl 2-(3-bromophenoxy)acetate, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 14062-30-7[1]

  • Molecular Formula: C10H11BrO2[1]

  • Molecular Weight: 243.1 g/mol [1]

Hazard Summary: This compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is harmful if swallowed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes.AS/NZS 2161 for gloves.[4]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.AS/NZS 1716 and 1715 for respiratory protection.[4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[3]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible and functional.[3]

  • Have spill control materials (e.g., inert absorbent material like vermiculite or sand) readily available.[3]

2. Handling the Chemical:

  • Wear all required PPE as detailed in the table above.

  • Handle the container with care to avoid dropping or damage.

  • Measure and dispense the chemical within the chemical fume hood to minimize inhalation exposure.[3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • After handling, wash hands and any exposed skin thoroughly.[2][3]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be designated for corrosive materials.[3]

Disposal Plan

1. Waste Collection:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal plant.[2][3]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Contaminated materials (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.[3]

  • Collect the absorbed material into a suitable container for disposal.[3]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather PPE and Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Fume Hood handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Close Container and Clean Area handle3->handle4 store1 Store in Tightly Closed Container handle4->store1 disp1 Collect in Labeled Hazardous Waste Container handle4->disp1 store2 Cool, Dry, Well-Ventilated Area store1->store2 disp2 Dispose via Approved Waste Facility disp1->disp2

Caption: Workflow for the safe handling of this compound.

Emergency Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (including respiratory protection if needed) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Emergency response protocol for a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.